molecular formula C9H14N4 B115573 2-(4-Methylpiperazin-1-yl)pyrimidine CAS No. 145208-86-2

2-(4-Methylpiperazin-1-yl)pyrimidine

Cat. No.: B115573
CAS No.: 145208-86-2
M. Wt: 178.23 g/mol
InChI Key: MYWNBGPUPDPECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)pyrimidine (CAS 145208-86-2, Molecular Formula: C9H14N4, Molecular Weight: 178.23 g/mol) is a significant chemical scaffold in medicinal chemistry and drug discovery research . This compound features a pyrimidine ring linked to a N-methylpiperazine group, a structure recognized as a privileged scaffold in the design of novel therapeutic agents . Its utility stems from the pyrimidine ring's ability to act as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds . This building block is particularly valuable in antimicrobial research. It serves as a core intermediate in the synthesis of pyrimidine derivatives incorporating piperazine moieties, which have demonstrated promising in vitro antibacterial and antifungal activities . Furthermore, the 2-(4-Methylpiperazin-1-yl)pyrimidine motif is integral to research efforts against neglected tropical diseases, appearing in novel compounds screened for antitrypanosomal activity against Trypanosoma brucei . Beyond anti-infective research, this heterocyclic system is explored in oncology. Similar anilinopyrimidine scaffolds are widely investigated as potential chemotherapeutic agents, showing strong inhibition of cell proliferation in various cancer cell lines and serving as inhibitors for key biological targets like cyclin-dependent kinases (CDKs) . The product is provided for research and development purposes only. This product is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-9/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWNBGPUPDPECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438161
Record name 2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145208-86-2
Record name 2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidine (CAS Number 159692-85-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Methylpiperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct public data on this specific molecule is limited, this document synthesizes information from closely related analogues and the broader class of pyrimidine-piperazine derivatives to offer valuable insights into its properties, synthesis, and potential applications.

Introduction: The Pyrimidine-Piperazine Scaffold in Medicinal Chemistry

The fusion of pyrimidine and piperazine rings creates a privileged scaffold in modern drug discovery. Pyrimidine, a fundamental component of nucleic acids, offers a versatile core that can be readily functionalized to interact with a wide array of biological targets.[1] Its bioisosteric relationship with other aromatic systems allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The piperazine moiety, a common pharmacophore, often enhances aqueous solubility and provides a key attachment point for building more complex molecular architectures.

Derivatives of this combined scaffold have shown remarkable therapeutic potential across various disease areas, including oncology, neuroscience, and metabolic disorders. They are known to act as kinase inhibitors, G-protein coupled receptor (GPR) agonists, and monoamine oxidase (MAO) inhibitors, demonstrating the chemical versatility of this structural motif.[1][2][3][4]

Physicochemical and Spectroscopic Properties

Detailed experimental data for 2-(4-Methylpiperazin-1-yl)pyrimidine is not extensively available in public literature. However, we can infer its likely properties based on the well-characterized analogue, 2-(1-Piperazinyl)pyrimidine (CAS 20980-22-7), and standard structure-property relationships. The addition of a methyl group to the piperazine ring is expected to slightly increase lipophilicity and molecular weight.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis of Prediction
CAS Number 159692-85-0-
Molecular Formula C₉H₁₄N₄-
Molecular Weight 178.24 g/mol -
Appearance Likely a clear yellow liquid or low-melting solidAnalogue data[5]
Boiling Point Expected to be slightly higher than the unmethylated analogue's 277 °CStructure-property relationship
Solubility Predicted to have slight solubility in chloroform and methanolAnalogue data
pKa Estimated to be around 8.5-9.0Analogue data[6]
Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 2-(4-Methylpiperazin-1-yl)pyrimidine in a solvent like DMSO-d₆ is expected to show characteristic signals for the pyrimidine and piperazine protons. Based on related structures, the following peaks can be anticipated[2]:

  • Pyrimidine Ring: A triplet around 6.7 ppm (1H) and a doublet around 8.4 ppm (2H).

  • Piperazine Ring: Two sets of triplets or broad singlets for the methylene protons (-CH₂-) adjacent to the nitrogen atoms, likely in the 2.4-3.8 ppm range.

  • Methyl Group: A singlet at approximately 2.2-2.3 ppm (3H).

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 178. Key fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the methyl group.

Synthesis and Manufacturing

A robust and scalable synthesis is crucial for the progression of any compound in drug development. While a specific protocol for CAS 159692-85-0 is not publicly detailed, a highly plausible and efficient synthetic route can be derived from established methodologies for similar compounds. The most common approach is a nucleophilic aromatic substitution (SNAr) reaction.[4][7]

Proposed Synthetic Workflow

The synthesis involves the reaction of a halogenated pyrimidine with N-methylpiperazine. 2-Chloropyrimidine is a common and commercially available starting material.

Caption: Proposed synthesis workflow for 2-(4-Methylpiperazin-1-yl)pyrimidine.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of N-methylpiperazine (1.2 equivalents) in a suitable solvent such as ethanol or isopropanol, add a base like potassium carbonate (1.5 equivalents).

  • Addition of Reactant: While stirring, add 2-chloropyrimidine (1.0 equivalent) portion-wise to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[4]

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water. The product can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Applications in Research and Drug Development

The 2-(4-methylpiperazin-1-yl)pyrimidine moiety is a key structural element in several classes of biologically active molecules. Its presence often confers desirable pharmacological properties.

Kinase Inhibition

Many kinase inhibitors incorporate the pyrimidine scaffold as a "hinge-binding" element that interacts with the ATP-binding site of the kinase. The N-methylpiperazine group often extends into a solvent-exposed region, where it can be modified to improve selectivity and potency. For instance, a compound containing the 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino] moiety was identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), inducing apoptosis in tumor cells.[1]

KinaseInhibition Molecule 2-(4-Methylpiperazin-1-yl)pyrimidine Moiety Pyrimidine Ring N-Methylpiperazine Tail Kinase Kinase Enzyme ATP Binding Pocket (Hinge Region) Solvent-Exposed Region Molecule:f1->Kinase:f1 Binds to Hinge Molecule:f2->Kinase:f2 Improves Selectivity Inhibition Inhibition of Phosphorylation Molecule->Inhibition Kinase->Inhibition

Caption: Interaction model of the pyrimidine-piperazine scaffold with a kinase.

Central Nervous System (CNS) Activity

The unmethylated parent structure, 2-(1-piperazinyl)pyrimidine, is a known active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone.[8] It acts as an antagonist of α2-adrenergic receptors and displays anxiolytic-like activity.[8] The addition of the methyl group in 2-(4-Methylpiperazin-1-yl)pyrimidine could modulate its receptor binding profile and blood-brain barrier permeability, making it an interesting candidate for neurological drug discovery.

Other Potential Applications
  • Antidiabetic Agents: Fused pyrimidine derivatives with a piperazine tail have been investigated as agonists for GPR119, a target for type 2 diabetes, where they were shown to improve glucose tolerance and promote insulin secretion.[3]

  • Antimicrobial Agents: The pyrimidine-piperazine core has been incorporated into novel compounds with significant antibacterial and antifungal activity.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • First Aid:

    • Skin Contact: Immediately wash with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

Analytical Methods

The purity and identity of 2-(4-Methylpiperazin-1-yl)pyrimidine can be assessed using standard analytical techniques.

Table 2: Recommended Analytical Methods

MethodPurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak indicating high purity, with retention time dependent on the column and mobile phase used.
¹H and ¹³C NMR Spectroscopy Structural confirmationSpectra should be consistent with the predicted chemical shifts and coupling constants for the molecule's protons and carbons.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidationDetection of the correct molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic peaks for C-H (aromatic and aliphatic), C=N, and C-N bonds.

The validation of these analytical methods should be performed according to established guidelines to ensure accuracy, precision, and reliability of the results.

Conclusion

2-(4-Methylpiperazin-1-yl)pyrimidine is a valuable chemical building block with significant potential in drug discovery. While direct data on this specific compound is sparse, its structural relationship to a wide range of biologically active molecules provides a strong rationale for its use in the development of novel therapeutics, particularly in oncology and neuroscience. The synthetic and analytical protocols outlined in this guide, derived from established chemical principles and data from close analogues, offer a solid foundation for researchers and drug development professionals working with this promising scaffold.

References

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]

  • Yarim, M., et al. (2015). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 992-999. [Link]

  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. [Link]

  • Patel, R. B., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(9), 3559-3565. [Link]

  • Taylor, R. D., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

  • PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. [Link]

  • ResearchGate. (2015). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

  • BigCommerce. (2020). Safety Data Sheet. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). [Link]

  • Chemsrc. (n.d.). 1-(2-PYRIMIDINYL) PIPERAZINE. [Link]

  • NIST. (n.d.). Mass Spectrum. [Link]

  • NIST. (n.d.). Isoquinoline. [Link]

  • NIST. (n.d.). 2-Butene, 2-chloro-. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted). [Link]

  • SpectraBase. (n.d.). methyl 4-[3-(4-chlorobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate. [Link]

Sources

Discovery of novel pyrimidine-piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Pyrimidine-Piperazine Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1] The pyrimidine ring, a fundamental component of DNA and RNA, is one such structure, lending itself to a vast array of biological interactions.[2] Similarly, the piperazine heterocycle is a ubiquitous motif in drug design, prized for its ability to fine-tune physicochemical properties and establish crucial interactions with biological targets.[1][3]

This guide delves into the strategic fusion of these two powerful entities: the pyrimidine-piperazine core. The combination of a pyrimidine, often acting as a hinge-binding bioisostere in kinases, with a versatile piperazine linker creates a molecular architecture ripe for optimization.[4] This hybrid structure offers a unique opportunity to develop potent and selective modulators of various biological pathways, with a pronounced emphasis on anticancer applications.[5][6] We will explore the rationale behind this chemical union, dissect the synthetic pathways to create these novel derivatives, detail the rigorous biological evaluation process, and synthesize the critical structure-activity relationships (SAR) that guide the evolution from a mere compound to a promising drug candidate.

Section 1: Rationale and Design Strategy

The core principle behind designing pyrimidine-piperazine derivatives lies in molecular hybridization—combining two or more pharmacophores to create a new molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action.

The Pyrimidine Core: A Kinase-Targeting Powerhouse

The pyrimidine scaffold is a cornerstone of many kinase inhibitors.[7] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] Many pyrimidine-based drugs function by mimicking the adenine base of ATP, competing for the enzyme's binding site. This interaction is often mediated by hydrogen bonds between the pyrimidine nitrogens and the "hinge region" of the kinase.

A key target class for these derivatives includes cell cycle regulators like Aurora kinases (AURK) and Polo-like kinases (PLK).[8] Inhibition of these kinases can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.[7]

Mechanism of Action: Aurora Kinase Inhibition

The following diagram illustrates the central role of Aurora Kinase A (AURKA) in cell cycle progression and how its inhibition by a pyrimidine-piperazine derivative can lead to therapeutic effects, such as the destabilization of oncogenic proteins like MYC.[9]

AURKA_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Therapeutic Intervention G2 G2 Phase AURKA Aurora Kinase A (AURKA) Activation G2->AURKA M Mitosis AURKA->M MYC MYC Oncoprotein Stabilization AURKA->MYC Phosphorylates & Stabilizes AURKA_Inhibition AURKA Inhibition Proliferation Cell Proliferation MYC->Proliferation Inhibitor Pyrimidine-Piperazine Derivative Inhibitor->AURKA_Inhibition Binds to ATP pocket MYC_Deg MYC Degradation AURKA_Inhibition->MYC_Deg Prevents Stabilization Apoptosis Apoptosis MYC_Deg->Apoptosis

Caption: Inhibition of the AURKA pathway by a pyrimidine-piperazine derivative.

The Piperazine Moiety: The Key to Druggability

While the pyrimidine core provides the primary targeting function, the piperazine ring is essential for optimizing the molecule's drug-like properties. Its two nitrogen atoms serve as versatile synthetic handles, allowing for systematic modifications that can:[1]

  • Enhance Solubility and Bioavailability: The basic nature of the piperazine nitrogen atoms can be leveraged to form salts, improving aqueous solubility.

  • Modulate Lipophilicity: Substitutions on the distal nitrogen can fine-tune the lipophilicity of the molecule, which is critical for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

  • Explore Target Sub-pockets: The piperazine acts as a linker, projecting substituents into adjacent sub-pockets of the target protein, thereby increasing potency and selectivity.[11]

Section 2: Synthesis of Pyrimidine-Piperazine Derivatives

The construction of these hybrid molecules can be achieved through various synthetic routes. A common and effective strategy involves a convergent synthesis where the pyrimidine core and the functionalized piperazine are prepared separately and then coupled.

General Synthetic Workflow

The overall process often begins with the construction of a suitably substituted pyrimidine, typically bearing a leaving group (e.g., a halogen) at a key position. This intermediate is then coupled with a desired N-substituted piperazine via nucleophilic aromatic substitution.

Caption: A generalized workflow for the synthesis of pyrimidine-piperazine derivatives.

Self-Validating Experimental Protocol: Synthesis from Thiophene-Substituted Chalcones

This protocol is adapted from established methodologies and includes intrinsic checkpoints for validation.[12][13] The synthesis proceeds in three main stages: pyrimidine thiol formation, S-methylation, and final coupling with piperazine.

Stage 1: Synthesis of 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiol

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve thiophene-substituted chalcone (0.01 mol) and thiourea (0.01 mol) in 100 mL of ethanol.

  • Base Addition: Add a solution of potassium hydroxide (0.01 mol) in 20 mL of ethanol dropwise while stirring vigorously at room temperature.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours.

    • Causality: The basic medium facilitates the condensation reaction between the chalcone and thiourea, leading to the cyclization and formation of the pyrimidine ring.

  • Monitoring & Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Precipitation: Acidify the solution with dilute hydrochloric acid until a precipitate forms.

  • Isolation: Filter the solid product, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to obtain the pure pyrimidine-2-thiol.

    • Self-Validation: The formation of a solid upon acidification is a key indicator of successful cyclization. The purity can be confirmed by melting point determination and TLC analysis against the starting materials.

Stage 2: Synthesis of 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine

  • Reaction Setup: Suspend the pyrimidine-2-thiol (0.01 mol) from Stage 1 in 50 mL of acetone.

  • Methylation: Add methyl iodide (0.015 mol) and anhydrous potassium carbonate (0.02 mol).

  • Stirring: Stir the mixture at room temperature for 4-6 hours.

    • Causality: Potassium carbonate acts as a base to deprotonate the thiol, forming a thiolate anion which then acts as a nucleophile to displace the iodide from methyl iodide, forming the methylsulfanyl group. This is a crucial activation step for the subsequent reaction.

  • Isolation: Monitor by TLC. Once the reaction is complete, filter off the potassium carbonate. Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Stage 3: Synthesis of the Final Pyrimidine-Piperazine Derivative

  • Reaction Setup: In a sealed tube, combine the 2-(methylsulfanyl)pyrimidine (0.01 mol) from Stage 2 with the desired N-substituted piperazine (e.g., N-phenylpiperazine, 0.012 mol) in 30 mL of a suitable high-boiling solvent like 1-pentanol.

  • Reflux: Heat the mixture to reflux (approx. 120-140 °C) for 12-18 hours.[2]

    • Causality: At high temperatures, the piperazine nitrogen acts as a nucleophile, displacing the methylsulfanyl group, which is a good leaving group. This SNAr reaction forms the final C-N bond.

  • Workup & Purification: Cool the reaction mixture. If a solid precipitates, filter and wash with a cold solvent like hexane. If not, remove the solvent under vacuum and purify the residue using column chromatography (silica gel, using a gradient of ethyl acetate in hexane).

    • Self-Validation: The final product's structure and purity must be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12] The disappearance of the methylsulfanyl signal (~2.5 ppm in ¹H NMR) and the appearance of characteristic piperazine proton signals are key validation points.

Section 3: Biological Evaluation

A hierarchical screening approach is employed to identify promising compounds, starting with broad in vitro assays and progressing to more complex cellular and in vivo models for the most potent candidates.

Primary Screening: In Vitro Antiproliferative Activity

The initial assessment of anticancer potential involves evaluating the compounds' ability to inhibit the growth of various human cancer cell lines.[14]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Plating: Seed human cancer cells (e.g., MDA-MB-468 breast cancer, HOP-92 lung cancer, LoVo colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine-piperazine derivatives in DMSO and then dilute further in the cell culture medium. Add the compounds to the cells over a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

    • Self-Validation: The assay includes positive and negative controls to ensure its validity. The data is used to generate dose-response curves, from which the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) values are calculated. Reproducibility is confirmed by running experiments in triplicate.

Secondary Assays: Mechanistic and In Vivo Studies

Compounds showing significant potency and selectivity in primary screens are advanced to further studies.

Mechanism of Action Studies: Assays are performed to confirm the hypothesized mechanism, such as direct enzyme inhibition assays for specific kinases (e.g., AURKA) or Western blotting to measure the downstream effects on protein levels (e.g., decreased phosphorylation of target proteins or degradation of MYC).[9]

In Vivo Efficacy Protocol: Xenograft Mouse Model This protocol evaluates the antitumor activity of a lead compound in a living organism.[9]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H446 SCLC cells) into the flank of each mouse.[9]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly).

    • Causality: This experiment directly tests whether the compound's in vitro activity translates to tumor regression in a complex biological system.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised for further analysis.

    • Self-Validation: The statistical significance of the difference in tumor growth between the treated and control groups is the primary validation metric. Monitoring animal body weight helps assess the compound's toxicity.

Data Presentation and Analysis

Quantitative data from biological assays should be summarized for clear comparison.

Table 1: Example Antiproliferative Activity of Pyrimidine-Piperazine Derivatives

Compound ID Modification Cell Line GI₅₀ (µM)[15]
Lead-01 4-(trifluoromethyl)benzyl on Piperazine MDA-MB-468 (Breast) 1.00
Lead-02 1-bis(4-fluorophenyl)methyl on Piperazine HOP-92 (Lung) 1.35
RDS-3442 N-phenyl on aminopyrimidine Glioblastoma ~20.0[16]

| 2a | N-benzyl on aminopyrimidine | Glioblastoma | 4.0 - 8.0[16] |

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity.[17] For pyrimidine-piperazine derivatives, SAR analysis focuses on modifications at three key positions.

SAR_Diagram A Position A: Substituents on the Pyrimidine Ring Core A->Core B Position B: Piperazine Linker B->Core C Position C: Substituents on the Distal Piperazine Nitrogen C->Core

Caption: Key positions for SAR analysis on the pyrimidine-piperazine scaffold.

Table 2: Summary of Structure-Activity Relationships

Position Structural Modification Impact on Activity Rationale / Insight
A: Pyrimidine Ring Addition of small, electron-donating groups Often increases potency Can enhance hydrogen bonding interactions in the kinase hinge region.[18]
A: Pyrimidine Ring Fusion with other rings (e.g., pyrido[2,3-d]pyrimidines) Can significantly increase potency Creates a more rigid structure that may fit better into the ATP binding site, increasing affinity.[11]
C: Distal Piperazine N Bulky aromatic or heteroaromatic groups Generally crucial for high potency These groups can occupy hydrophobic sub-pockets adjacent to the main binding site, increasing target affinity and selectivity.[11][15]
C: Distal Piperazine N Groups with electron-withdrawing substituents (e.g., -CF₃, -F) Often enhances activity Can modulate the electronics of the aromatic ring and improve binding interactions or metabolic stability.[15]

| Overall Molecule | Increased Lipophilicity (log P) | Potency increases up to a point, then drops | A balance is required; while some lipophilicity is needed for cell penetration, excessive lipophilicity (log P > 2.5) can lead to poor solubility and non-specific binding.[10] |

Section 5: Future Outlook

The discovery of novel pyrimidine-piperazine derivatives remains a vibrant and promising field of research. Future efforts will likely focus on several key areas:

  • Scaffold Hopping and Bioisosteric Replacement: Moving beyond the traditional pyrimidine core to related scaffolds like thienopyrimidines could yield compounds with novel intellectual property and potentially improved selectivity profiles.[19]

  • Targeting Drug Resistance: New derivatives are being designed to overcome resistance mechanisms, for example, by showing efficacy in doxorubicin-resistant cancer cell lines.[14]

  • Dual-Target Inhibitors: The versatile nature of the scaffold allows for the design of molecules that can inhibit two distinct targets simultaneously (e.g., a kinase and another signaling protein), a promising strategy for combating complex diseases like cancer.

  • Integration of In Silico Methods: The use of computational tools, including molecular docking and QSAR, will continue to accelerate the design-synthesis-test cycle, allowing for more rational design of potent and selective inhibitors.[14]

By continuing to build upon the solid foundation of synthetic chemistry, biological evaluation, and SAR analysis, the pyrimidine-piperazine scaffold is poised to deliver the next generation of targeted therapeutics.

References

  • Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds. Available at: [Link]

  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338. Available at: [Link]

  • Perjési, P., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(23), 8251. Available at: [Link]

  • Yurttas, L., et al. (2016). Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate. Available at: [Link]

  • Iovino, M., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6614. Available at: [Link]

  • Akhtar, M. J., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(18), 5936. Available at: [Link]

  • Orzechowska, S., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 24(9), 8345. Available at: [Link]

  • Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish journal of pharmacology, 48(4), 431–440. Available at: [Link]

  • Issayeva, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • S. N, S., & K, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5176. Available at: [Link]

  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Karczmarzyk, Z., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(11), 3161. Available at: [Link]

  • Kumar, A., et al. (2024). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Journal of biomolecular structure & dynamics, 1–25. Available at: [Link]

  • Issayeva, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Gorgani, L., et al. (2017). In vitro and in vivo anticancer activity of piperine. ResearchGate. Available at: [Link]

  • G, P., & R, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current organic chemistry, 26(13), 1251–1266. Available at: [Link]

  • Yurttas, L., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of enzyme inhibition and medicinal chemistry, 32(1), 125–131. Available at: [Link]

  • Kumar, R., et al. (2023). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC advances, 13(10), 6867–6890. Available at: [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(11), 7584–7605. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6171. Available at: [Link]

  • Sharma, P. C., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Current pharmaceutical design, 29(14), 1083–1101. Available at: [Link]

  • Issayeva, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, e202500366. Available at: [Link]

  • Hsieh, P., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5556. Available at: [Link]

  • Kumari, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1308, 138139. Available at: [Link]

  • Páez-Cortez, J. R., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(18), 5851. Available at: [Link]

  • S. N, S., & K, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Available at: [Link]

Sources

Spectroscopic Data for 2-(4-Methylpiperazin-1-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Methylpiperazin-1-yl)pyrimidine. This document is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The guide will delve into the theoretical underpinnings and practical applications of various spectroscopic techniques in the structural elucidation and characterization of this compound.

Introduction

2-(4-Methylpiperazin-1-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The incorporation of a 4-methylpiperazine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its solubility, metabolic stability, and receptor-binding affinity. Accurate structural characterization through spectroscopic methods is paramount for its application in drug discovery and development.

This guide will provide a detailed analysis of the expected spectroscopic data for 2-(4-Methylpiperazin-1-yl)pyrimidine, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of this data is based on established principles of spectroscopy and by drawing parallels with structurally related compounds.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 2-(4-Methylpiperazin-1-yl)pyrimidine.

Caption: Molecular structure of 2-(4-Methylpiperazin-1-yl)pyrimidine with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol (Representative)

A representative protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Methylpiperazin-1-yl)pyrimidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of 2-(4-Methylpiperazin-1-yl)pyrimidine would exhibit distinct signals corresponding to the protons of the pyrimidine ring, the piperazine ring, and the methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.4Doublet2HH-4, H-6 (Pyrimidine)
~6.5-6.6Triplet1HH-5 (Pyrimidine)
~3.8-3.9Triplet4HH-2', H-6' (Piperazine)
~2.4-2.5Triplet4HH-3', H-5' (Piperazine)
~2.3Singlet3H-CH₃

Interpretation:

  • Pyrimidine Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region. The two equivalent protons at positions 4 and 6 would likely appear as a doublet due to coupling with the proton at position 5. The H-5 proton would consequently appear as a triplet.

  • Piperazine Protons: The piperazine ring protons are in a more shielded environment and will appear upfield. The protons adjacent to the pyrimidine ring (H-2' and H-6') are expected to be deshielded compared to the protons adjacent to the methyl-substituted nitrogen (H-3' and H-5'). Both sets of protons would likely appear as triplets due to coupling with their neighbors on the piperazine ring.

  • Methyl Protons: The three protons of the methyl group are equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol (Representative)
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: The same NMR spectrometer used for ¹H NMR can be used.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~161-162C-2 (Pyrimidine)
~157-158C-4, C-6 (Pyrimidine)
~110-111C-5 (Pyrimidine)
~54-55C-3', C-5' (Piperazine)
~46-47C-2', C-6' (Piperazine)
~45-46-CH₃

Interpretation:

  • Pyrimidine Carbons: The carbon atom C-2, directly attached to the electron-withdrawing piperazine nitrogen, is expected to be the most deshielded among the pyrimidine carbons. The equivalent C-4 and C-6 carbons will also be in the downfield region. The C-5 carbon will be the most shielded of the pyrimidine carbons.

  • Piperazine and Methyl Carbons: The carbon atoms of the piperazine ring and the methyl group will appear in the upfield region of the spectrum. The carbons adjacent to the nitrogen atoms (C-2', C-6' and C-3', C-5') will have characteristic chemical shifts. The methyl carbon will appear as a sharp signal in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (Representative)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data

The molecular formula of 2-(4-Methylpiperazin-1-yl)pyrimidine is C₉H₁₄N₄, and its monoisotopic mass is approximately 178.12 g/mol .

  • Molecular Ion Peak: In an ESI-MS spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 179.13.

  • Fragmentation Pattern: The molecule may undergo fragmentation, leading to characteristic fragment ions. Common fragmentation pathways could involve the cleavage of the piperazine ring or the bond connecting the piperazine and pyrimidine rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Representative)
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to obtain the IR spectrum.

Predicted IR Data

The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (Pyrimidine)
~2950-2800C-H stretchAliphatic (Piperazine, -CH₃)
~1600-1450C=C and C=N stretchAromatic Ring (Pyrimidine)
~1300-1000C-N stretchAliphatic and Aromatic Amines

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations will be evident.

  • The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will be observed in the fingerprint region.

  • The C-N stretching vibrations from both the piperazine and pyrimidine rings will also contribute to the complexity of the fingerprint region.

Conclusion

This technical guide provides a detailed prediction and interpretation of the spectroscopic data for 2-(4-Methylpiperazin-1-yl)pyrimidine. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, while based on established principles and data from analogous structures, offer a robust framework for the structural characterization of this important medicinal chemistry scaffold. Researchers and scientists can utilize this guide as a reference for a priori analysis and for the confirmation of experimentally obtained spectroscopic data.

References

While specific spectral data for the title compound was not found in a single comprehensive source, the principles and comparative data are drawn from general knowledge in organic spectroscopy and data available for structurally similar compounds in the following types of resources:

  • General Spectroscopy Textbooks: For foundational principles of NMR, MS, and IR spectroscopy. (e.g., "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan).
  • Chemical Databases: Databases such as PubChem, ChemSpider, and the Spectral Database for Organic Compounds (SDBS)
  • Scientific Literature: Research articles in journals such as the Journal of Medicinal Chemistry, Organic Letters, and Tetrahedron that report the synthesis and characterization of novel piperazinyl-pyrimidine compounds.[1][2] These articles often contain detailed spectroscopic data for analogous structures.

Sources

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine ring represents a cornerstone of heterocyclic chemistry. Its inherent ability to engage in a multitude of biological interactions has cemented its status as a "privileged scaffold" in the design of novel therapeutics. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrimidine-containing compounds, moving beyond a mere catalog of activities to elucidate the causal links between chemical structure and biological function. We will delve into key therapeutic areas, supported by field-proven experimental insights and methodologies, to offer a comprehensive resource for the rational design of next-generation pyrimidine-based drugs.

The Enduring Significance of the Pyrimidine Nucleus

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological macromolecules like enzymes and receptors.[2] From a medicinal chemistry perspective, the pyrimidine core offers a unique combination of features:

  • Hydrogen Bonding Hub: The two nitrogen atoms are excellent hydrogen bond acceptors, while substituents can be readily introduced to act as hydrogen bond donors, facilitating strong and specific interactions with biological targets.[3]

  • Bioisosteric Versatility: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as the phenyl group, often improving pharmacokinetic and pharmacodynamic properties.[3]

  • Synthetic Tractability: A wealth of synthetic methodologies allows for the precise and diverse functionalization of the pyrimidine ring at its 2, 4, 5, and 6 positions, enabling systematic exploration of the chemical space to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5][6]

This guide will dissect the SAR of pyrimidine derivatives in three major therapeutic arenas: oncology, infectious diseases, and central nervous system (CNS) disorders.

Pyrimidines in Oncology: Targeting the Machinery of Uncontrolled Growth

The development of pyrimidine-based anticancer agents has been a resounding success, with numerous approved drugs targeting various hallmarks of cancer. A significant focus has been on the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways often dysregulated in cancer.

Kinase Inhibition: A Dominant Paradigm

The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the adenine core of ATP, has proven to be a particularly fruitful starting point for the development of kinase inhibitors.[7] These compounds can mimic the binding of ATP to the kinase hinge region, a critical interaction for enzymatic activity.[1]

A prime example of rational drug design in this area is the development of selective p21-activated kinase 1 (PAK1) inhibitors.[8] By starting with a bis-anilino pyrimidine hit from a kinase screen and using an overlay of two known chemotypes bound to PAK1, researchers were able to systematically optimize interactions at four key positions around the pyrimidine core. This led to the identification of highly potent and selective in vitro and in vivo probes.[8]

Key SAR Insights for Pyrimidine-Based Kinase Inhibitors:

  • Position 2: Substituents at this position often project into the solvent-exposed region of the ATP-binding pocket. Introducing polar groups can enhance solubility and provide additional hydrogen bonding interactions.

  • Position 4: Typically occupied by an amino group that forms crucial hydrogen bonds with the kinase hinge region. Modifications to the substituent on this amino group are critical for modulating potency and selectivity. For instance, in the development of Aurora kinase inhibitors, specific N-trisubstituted pyrimidines demonstrated potent activity, with one compound showing an IC50 of 0.012 µM against the U937 leukemia cell line and efficacy in a xenograft mouse model.[9]

  • Position 5: This position is proximal to the "gatekeeper" residue of the kinase, a key determinant of inhibitor selectivity. Bulky substituents at this position can clash with larger gatekeeper residues, thus conferring selectivity for kinases with smaller gatekeeper residues.

The following diagram illustrates a generalized workflow for the development and evaluation of pyrimidine-based kinase inhibitors.

G cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Profiling A Virtual Screening / HTS B Hit Identification (e.g., Pyrazolo[3,4-d]pyrimidine) A->B C Structure-Based Design (Molecular Docking) B->C D Systematic SAR Exploration (Positions 2, 4, 5) C->D Iterative Optimization D->C E Biochemical Kinase Assay (IC50 Determination) D->E F Kinase Selectivity Panel E->F G Cell-Based Proliferation Assay (e.g., MTT, SRB) F->G H Target Engagement Assay (e.g., Western Blot) G->H I Pharmacokinetic Studies (PK) H->I J Xenograft Efficacy Models I->J K Toxicity Assessment J->K L Lead Candidate K->L

Workflow for Pyrimidine Kinase Inhibitor Development.
Quantitative SAR of Anticancer Pyrimidines

The following table summarizes the in vitro anticancer activity of a series of 2,4,5,6-tetrasubstituted pyrimidine derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.[10]

CompoundR1R2R3R4Cell LineIC50 (µM)[10]
20 PhenylNH2HPhenylMCF-71.64 (ERα binding)
20 PhenylNH2HPhenyl-0.085 (VEGFR-2)
22a ThioPhenylHHHepG213.06
22a ThioPhenylHH-1.23 (VEGFR-2)
22b Thio4-Cl-PhenylHHHepG28.35
22b Thio4-Cl-PhenylHH-3.78 (VEGFR-2)
23a (Triazolyl)urea4-Me-PhenylHHB16-F100.032
23b (Triazolyl)urea4-MeO-PhenylHHB16-F100.035
24 Thiourea3,4,5-triMeO-PhenylHHGastric Cancer0.65

Data extracted from Mahapatra et al., 2021.[10]

The data clearly demonstrates that subtle changes in substitution can lead to significant differences in potency and target specificity. For example, the addition of a chlorine atom to the phenyl ring at R2 in compound 22b compared to 22a enhances its cytotoxic activity against the HepG2 cell line.[10]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of novel pyrimidine compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test pyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.[11] Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Combating Infectious Diseases with Pyrimidine Derivatives

The pyrimidine scaffold is also a critical component in the development of antimicrobial and antiviral agents.

Antimicrobial Pyrimidines: Disrupting Bacterial and Fungal Growth

Many pyrimidine derivatives exhibit potent antimicrobial activity by targeting essential microbial pathways. A common synthetic strategy involves the cyclization of substituted chalcones with thiosemicarbazide to yield pyrimidine-2-thione derivatives.[6]

Key SAR Insights for Antimicrobial Pyrimidines:

  • Lipophilicity and Substituent Effects: The nature and position of substituents on the pyrimidine ring and any appended aromatic rings significantly influence antimicrobial activity. For instance, the introduction of electron-withdrawing groups on an attached phenyl ring can increase activity.

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as thiazole or triazole, can enhance antimicrobial potency and broaden the spectrum of activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrimidine compounds against bacterial strains.[12]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test pyrimidine compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the pyrimidine compounds in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[12]

  • Inoculation: Inoculate each well containing the compound dilutions with 100 µL of the standardized bacterial suspension.[12] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or precipitation.[12]

G A Prepare Serial Dilutions of Pyrimidine Compound in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (37°C, 18-24h) C->D E Read Results: Observe for Turbidity D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Broth Microdilution Workflow for MIC Determination.

Pyrimidines in the Central Nervous System: Modulating Neuronal Signaling

The development of CNS-active agents presents unique challenges, primarily the need for compounds to cross the blood-brain barrier (BBB). The physicochemical properties of pyrimidine derivatives can be fine-tuned to achieve the desired CNS penetration.[14]

Key SAR Insights for CNS-Active Pyrimidines:

  • Lipophilicity and Polarity: A delicate balance between lipophilicity (to cross the BBB) and aqueous solubility is required. The topological polar surface area (TPSA) is a useful descriptor, with values generally below 90 Ų being favorable for CNS penetration.[15]

  • Receptor Subtype Selectivity: Modifications to the pyrimidine scaffold can impart selectivity for specific CNS receptor subtypes, such as serotonin or adenosine receptors.[16]

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for assessing the affinity of pyrimidine compounds for a specific CNS receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.

Materials:

  • Receptor preparation (e.g., rat cortical membranes)

  • Radioligand (a radioactive molecule that binds specifically to the target receptor, e.g., [3H]-flumazenil for benzodiazepine receptors)

  • Test pyrimidine compounds

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Cell harvester (vacuum filtration manifold)

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test pyrimidine compound in the assay buffer.[17]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[18]

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.[19]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new medicines. A deep understanding of the structure-activity relationships, guided by both empirical data and computational modeling, is paramount for the successful design of potent, selective, and safe drug candidates. The experimental protocols and SAR insights provided in this guide are intended to serve as a robust foundation for researchers in their quest to harness the full therapeutic potential of this privileged heterocyclic system. Future advancements in synthetic chemistry, coupled with a growing understanding of disease biology, will undoubtedly lead to the development of even more innovative and life-changing pyrimidine-based drugs.

References

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel), 17(1), 104. [Link]

  • El-Gamal, M. I., et al. (2023). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 28(13), 5089. [Link]

  • Gatas, N. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 993-1004. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(5), 375-401. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Ghosh, A., & Sivam, S. K. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 27(23), 8206. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future microbiology, 11(3), 435–452. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Patel, K., et al. (2021). In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. Asian Journal of Pharmaceutical Research, 11(2), 116-121. [Link]

  • Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Gesner, E. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12185-12204. [Link]

  • Kumar, D., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Indian Chemical Society, 102(4), 101245. [Link]

  • de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1505-1524. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • El-Sayed, N. F., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(18), 5649. [Link]

  • Moriarty, T. F., et al. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Controlled Release, 235, 121-133. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429. [Link]

  • Singh, P., & Singh, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. [Link]

  • Kaur, R., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 12(01), 001-016. [Link]

  • Moriarty, T. F., et al. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Medicinal Chemistry, 30(1), 1-2. [Link]

  • de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1505-1524. [Link]

  • Al-Ostath, A., et al. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

  • Tapalskiy, D. V., & Bilskiy, I. Y. (2021). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Taylor & Francis Online. [Link]

  • Li, H., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Li, M., et al. (2024). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. Molecules, 29(10), 2297. [Link]

  • Scott, J. S., et al. (2017). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3353. [Link]

  • Heightman, T. D., et al. (2015). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 573-578. [Link]

  • Al-Mulla, A. (2017). A review: Synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 1-13. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

  • Harrison, C. J., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • Gatas, N. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Kumar, A., et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(32), 14493-14497. [Link]

  • Mahapatra, D. K., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 1-38. [Link]

  • Shafiee, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 823-830. [Link]

  • Wang, Y., et al. (2025). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Chinese Journal of Chemistry, 43(4), 481-486. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Refluxing with N-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Use of N-Methylpiperazine in Elevated Temperature Reactions

N-methylpiperazine is a versatile heterocyclic organic compound widely employed as a building block in organic synthesis, particularly in the pharmaceutical industry for the manufacturing of drugs such as ofloxacin, sildenafil, and clozapine.[1][2] Its utility often lies in reactions requiring elevated temperatures to proceed at an appreciable rate. The reflux technique is the cornerstone of such transformations, allowing for prolonged heating of a reaction mixture at the constant temperature of the solvent's boiling point without loss of solvent or reagents.[3]

This guide provides a comprehensive experimental protocol for safely and effectively conducting a reflux reaction with N-methylpiperazine. It is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles and safety considerations that ensure a successful and reproducible outcome.

I. N-Methylpiperazine: A Profile for the Synthetic Chemist

A thorough understanding of the physical and chemical properties of N-methylpiperazine is paramount to its safe and effective use in a reflux procedure. It is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[4] Its relatively high boiling point and miscibility with water and other common organic solvents make it a suitable reactant or solvent for a variety of synthetic applications.

Table 1: Physicochemical Properties of N-Methylpiperazine

PropertyValueSource
Molecular FormulaC₅H₁₂N₂[4]
Molar Mass100.16 g/mol [4]
Boiling Point138 °C (280.4 °F)[4]
Melting Point-6 °C (21.2 °F)[4]
Flash Point42 °C (107.6 °F)[4]
Density0.903 g/mL at 25 °C
SolubilityMiscible in water, ethanol, and ether
pH11-12 (5% aqueous solution)[4]

II. Safety First: Hazard Analysis and Mitigation

N-methylpiperazine is a hazardous substance that requires strict adherence to safety protocols. It is a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[4][5][6] Inhalation may be harmful, and it may cause an allergic skin reaction.[6]

A. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear elbow-length PVC or other appropriate chemically resistant gloves.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: Work in a well-ventilated chemical fume hood. If the risk of inhalation is high, a respirator may be necessary.

B. Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Use non-sparking tools and explosion-proof equipment.[4][5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • N-methylpiperazine is hygroscopic and should be protected from moisture.[4]

  • Incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

C. Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[4][6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[4]

  • Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[5]

III. The Reflux Apparatus: A Visual Guide to the Setup

The reflux apparatus is designed to heat a reaction to the boiling point of the solvent and to condense the resulting vapors back into the reaction flask, thereby maintaining a constant volume and concentration of reactants.[3]

Reflux_Apparatus cluster_setup Reflux Apparatus Flask Round-Bottom Flask (with stir bar) Heating_Mantle Heating Mantle on Lab Jack Condenser Condenser Condenser->Flask Water_Out Water Out Condenser->Water_Out (Top Outlet) Water_In Water In Water_In->Condenser (Bottom Inlet) Clamp1 Clamp Clamp1->Flask Clamp2 Clamp Clamp2->Condenser

Caption: A standard reflux apparatus setup.

IV. Experimental Protocol: A Step-by-Step Guide to Refluxing with N-Methylpiperazine

This protocol outlines a general procedure for a reaction under reflux using N-methylpiperazine. The specific quantities of reactants and the reaction time should be adapted based on the specific chemical transformation being performed.

A. Materials and Equipment:

  • N-methylpiperazine

  • Reactants and solvent(s)

  • Round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Heating mantle with a stirrer and a lab jack

  • Water tubing

  • Clamps and a stand

  • Inert gas supply (e.g., nitrogen or argon), if required

B. Procedure:

  • Flask Preparation:

    • Choose a round-bottom flask that is large enough so that the total reaction volume does not exceed half of the flask's capacity.[7]

    • Ensure the flask is clean and dry.

    • Place a magnetic stir bar in the flask.

  • Charging the Flask:

    • In a fume hood, add the reactants and solvent to the flask. If N-methylpiperazine is a reactant, it should be added at this stage.

    • Rationale: Adding all components before heating ensures a homogeneous reaction mixture from the outset.

  • Assembling the Apparatus:

    • Securely clamp the neck of the round-bottom flask to a stand.[7]

    • Attach the condenser vertically to the flask. Ensure the ground glass joints are properly seated. A light application of grease may be used if necessary, but check for compatibility with the reactants.

    • Clamp the condenser to the stand for stability.

    • Connect the water tubing to the condenser. The water should enter at the bottom inlet and exit from the top outlet to ensure the condenser jacket remains full of cooling water.[8]

    • Position the heating mantle on a lab jack directly below the flask. Raise the lab jack until the mantle is in contact with the flask, ensuring good heat transfer.[7] Do not force the mantle onto the flask.

  • Initiating the Reaction:

    • Start the flow of cooling water through the condenser. A gentle, steady flow is sufficient.[8]

    • Begin stirring the reaction mixture at a moderate speed to ensure even heating.

    • Turn on the heating mantle and gradually increase the temperature until the solvent begins to boil.

    • Rationale: Gradual heating prevents bumping and ensures a controlled start to the reflux.

  • Maintaining Reflux:

    • Observe the condensation of the solvent vapors in the condenser. A "reflux ring" of condensing vapor should be visible in the lower part of the condenser.

    • Adjust the heating rate to maintain a steady reflux. If the reflux ring rises too high in the condenser, reduce the heat.[7]

    • Continue the reflux for the predetermined reaction time.

  • Reaction Work-up:

    • Once the reaction is complete, turn off the heating mantle and lower it away from the flask to allow for cooling.[7]

    • Allow the reaction mixture to cool to room temperature.

    • Turn off the stirrer and the cooling water.

    • Disassemble the apparatus in the fume hood.

    • Proceed with the appropriate work-up and purification procedures for the reaction product.

V. Workflow Visualization

Reflux_Workflow Start Start: Assemble Materials Prep_Flask 1. Prepare and Charge Flask Start->Prep_Flask Assemble 2. Assemble Reflux Apparatus Prep_Flask->Assemble Initiate 3. Start Water Flow and Stirring Assemble->Initiate Heat 4. Gradually Heat to Reflux Initiate->Heat Maintain 5. Maintain Reflux for a Set Time Heat->Maintain Cool 6. Cool Reaction to Room Temperature Maintain->Cool Workup 7. Work-up and Purification Cool->Workup End End: Isolate Product Workup->End

Caption: The overall workflow for a reflux experiment.

VI. Concluding Remarks

The successful execution of a reflux reaction involving N-methylpiperazine hinges on a combination of careful planning, meticulous execution, and an unwavering commitment to safety. By understanding the properties of this valuable synthetic intermediate and adhering to the principles outlined in this guide, researchers can confidently and safely perform elevated temperature reactions, paving the way for new discoveries in drug development and beyond.

References

  • N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • N-METHYLPIPERAZINE Safety Data Sheet. S D Fine-Chem Limited. [Link]

  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • N-Methylpiperazine. Wikipedia. [Link]

  • Chemical/Laboratory Techniques: Reflux setup. YouTube. [Link]

  • Separation of n-methyl piperazine from mixtures thereof with piperazine.
  • Synthesis method of N-methylpiperazine.
  • 1.4K: Reflux. Chemistry LibreTexts. [Link]

  • Setting up a reflux. University of York. [Link]

  • N-methyl piperazine and N-ethyl piperazine separation method.
  • Reflux. YouTube. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Reflux apparatus. University of Calgary. [Link]

Sources

Application Notes & Protocols: Investigating the Utility of 2-(4-Methylpiperazin-1-yl)pyrimidine in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction and Scientific Rationale

The convergence of the pyrimidine scaffold, a cornerstone of nucleic acids, with the piperazine ring, a frequent pharmacophore in oncology, presents a compelling framework for the development of novel anti-cancer agents.[1][2][3] The compound 2-(4-Methylpiperazin-1-yl)pyrimidine is a foundational molecule in this class. While its direct anti-neoplastic activities are not yet extensively documented, its more complex derivatives have demonstrated significant potential by targeting a variety of cancer-related pathways, including NF-κB, PARP, and a range of protein kinases.[1][4][5]

This guide provides a comprehensive framework for the initial investigation of 2-(4-Methylpiperazin-1-yl)pyrimidine in cancer cell line models. The protocols and methodologies outlined herein are designed to be self-validating, providing a robust system for assessing the compound's potential as a cytotoxic or cytostatic agent. We will proceed with the hypothesis that this compound may act as an inhibitor of key signaling pathways frequently dysregulated in cancer, such as kinase cascades or transcription factor activity.

II. Postulated Mechanism of Action and Target Pathways

Derivatives of 2-(4-Methylpiperazin-1-yl)pyrimidine have been shown to modulate several critical signaling pathways in cancer cells. Based on this, we can postulate that the parent compound may exhibit inhibitory activity against one or more of the following:

  • Kinase Inhibition: The pyrimidine core is a key feature of many kinase inhibitors.[5][6] It is plausible that 2-(4-Methylpiperazin-1-yl)pyrimidine could act as a scaffold that binds to the ATP-binding pocket of various kinases, such as EGFR, VEGFR, or PI3K, thereby inhibiting their downstream signaling.

  • NF-κB Pathway Modulation: Piperazine-containing compounds have been reported to suppress the translocation of NF-κB to the nucleus, a critical step in its activation which promotes cell survival and proliferation.[1]

  • PARP Inhibition: Certain pyrimidine-based structures have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4] Inhibition of PARP can lead to synthetic lethality in cancer cells with specific DNA repair defects.

The following diagram illustrates a generalized kinase signaling pathway that could be a potential target for 2-(4-Methylpiperazin-1-yl)pyrimidine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 2-(4-Methylpiperazin-1-yl)pyrimidine Compound->RTK Compound->PI3K

Caption: Postulated inhibition of kinase signaling pathways by the test compound.

III. Experimental Protocols for In Vitro Evaluation

The following protocols provide a step-by-step guide for the initial characterization of the anti-cancer effects of 2-(4-Methylpiperazin-1-yl)pyrimidine.

A. Cell Line Selection and Culture

The choice of cell lines is critical for a meaningful investigation. Based on the activity of related compounds, a panel of cell lines representing different cancer types is recommended.

Cell Line Cancer Type Rationale
MCF-7 Breast AdenocarcinomaCommonly used, well-characterized, and sensitive to a variety of anti-cancer agents.
A549 Lung CarcinomaRepresents a common and aggressive cancer type.[2][7]
LoVo Colon AdenocarcinomaA representative model for colorectal cancer.[7][8]
NHDF Normal Human Dermal FibroblastsA non-cancerous control to assess general cytotoxicity.[7][8]

All cell lines should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

B. Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

1. Seeding:

  • Harvest exponentially growing cells and perform a cell count.

  • Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Prepare a 2X stock solution of 2-(4-Methylpiperazin-1-yl)pyrimidine in the appropriate cell culture medium.

  • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Add 100 µL of the 2X compound solution to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 72 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 4 hours at 37°C.

4. Solubilization and Reading:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

G cluster_workflow MTT Assay Workflow A Seed Cells (5,000/well) B Incubate (24h) A->B C Add Compound (Serial Dilutions) B->C D Incubate (72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT-based cell viability assay.

C. Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency after 48 hours.

  • Treat the cells with 2-(4-Methylpiperazin-1-yl)pyrimidine at its IC50 and 2X IC50 concentrations for 24-48 hours.

2. Cell Harvesting and Staining:

  • Collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Use unstained and single-stained controls for compensation.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

D. Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the effect of the compound on cell cycle progression.

1. Cell Treatment and Harvesting:

  • Treat cells as described in the apoptosis protocol.

  • Harvest the cells and wash with PBS.

2. Fixation and Staining:

  • Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C.

3. Flow Cytometry Analysis:

  • Analyze the cells using a flow cytometer.

  • Gate the cell population to exclude doublets and debris.

  • Generate a histogram of cell count versus DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

IV. Data Interpretation and Next Steps

The results from these initial assays will provide a comprehensive overview of the in vitro activity of 2-(4-Methylpiperazin-1-yl)pyrimidine.

Assay Possible Outcome Interpretation Next Steps
MTT Low IC50 value in cancer cells, high IC50 in normal cellsCompound is potent and selective.Proceed to apoptosis and cell cycle analysis.
Annexin V/PI Increase in Annexin V positive cellsCompound induces apoptosis.Investigate specific apoptotic pathways (e.g., caspase activation).
Cell Cycle Accumulation of cells in a specific phase (e.g., G2/M)Compound causes cell cycle arrest.Analyze the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs).

Should the initial results be promising, further investigation into the specific molecular targets through techniques such as Western blotting for key signaling proteins (e.g., phosphorylated ERK, AKT) or kinase profiling assays would be warranted.

V. References

  • Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. PMC. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. PubMed. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. NIH. [Link]

  • Synthesis and Anti-tumor Activities of Novel[1][2][4]triazolo[1,5-a]pyrimidines. NIH. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. MDPI. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Frontiers in Chemistry. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]

  • Neuropharmacology and Oncology: The Role of 2-(1-Piperazinyl)pyrimidine. Ningbo Inno Pharmchem Co., Ltd.. [Link]

Sources

General Method for the Synthesis of 2-(4-Pyrimidin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The 2-(pyrimidin-2-yl)piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including antidepressant, anxiolytic, and anticancer properties.[1][2][3] Its prevalence is due to the unique physicochemical properties conferred by the pyrimidine and piperazine rings, which influence solubility, bioavailability, and target engagement. This document provides a comprehensive guide to the general synthesis of these valuable derivatives, focusing on the most robust and widely applied methods. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed, field-proven protocols, and provide practical guidance for troubleshooting and characterization, aimed at researchers in drug discovery and development.

Introduction: The Strategic Importance of the Pyrimidinyl-Piperazine Core

The fusion of a pyrimidine ring with a piperazine linker creates a versatile molecular architecture. The pyrimidine, an electron-deficient heteroaromatic ring, often serves as a key hydrogen bond acceptor, interacting with biological targets such as kinase hinges.[4] The piperazine ring provides a flexible, non-planar linker that can be substituted at its N4 position to modulate potency, selectivity, and pharmacokinetic properties. Many approved drugs and clinical candidates, such as the anxiolytic Buspirone and various kinase inhibitors, feature this core structure, underscoring the importance of efficient and scalable synthetic access.[1][4]

The primary challenge in synthesizing these compounds lies in the selective formation of the C-N bond between the C2 position of the pyrimidine and an N1 nitrogen of the piperazine ring. The two dominant strategies to achieve this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and frequently employed method is the SNAr reaction. This pathway is highly effective because the pyrimidine ring is inherently electron-deficient, a property enhanced by the two nitrogen atoms, which can stabilize the negative charge of the intermediate Meisenheimer complex.[5] The reaction proceeds by the attack of a nucleophilic piperazine nitrogen onto the electron-poor C2 carbon of a pyrimidine bearing a suitable leaving group (typically a halogen).

Mechanism of Action: SNAr

The reaction follows a two-step addition-elimination mechanism. The nucleophilic piperazine attacks the carbon atom bearing the leaving group, temporarily disrupting the aromaticity of the pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the aromaticity is restored by the expulsion of the leaving group.

Caption: The SNAr mechanism for pyrimidinyl-piperazine synthesis.

General Protocol: SNAr Synthesis of N-Boc-4-(pyrimidin-2-yl)piperazine

This protocol describes a general method for the mono-arylation of piperazine using N-Boc-piperazine and 2-chloropyrimidine. The Boc (tert-butyloxycarbonyl) protecting group serves two critical functions: it deactivates one nitrogen, preventing the formation of the undesired 1,4-bis(pyrimidin-2-yl)piperazine byproduct, and it provides a synthetic handle for subsequent deprotection and further functionalization.

Materials and Reagents
  • Substrate: 2-Chloropyrimidine (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.1 - 1.5 eq)

  • Base: Potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) or Triethylamine (Et₃N, 2.0 - 3.0 eq)

  • Solvent: Acetonitrile (ACN), Dimethylformamide (DMF), Ethanol (EtOH), or Water

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, TLC plates (silica gel), standard work-up and purification glassware.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add N-Boc-piperazine (1.1 eq), potassium carbonate (1.5 eq), and the chosen solvent (e.g., Acetonitrile, 10 mL per mmol of 2-chloropyrimidine).

  • Initiation: Begin stirring the mixture. Add 2-chloropyrimidine (1.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 60-85 °C, depending on the solvent)[6].

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic base (if K₂CO₃ was used). Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization (e.g., from an Ethanol/water mixture) to afford the pure N-Boc-4-(pyrimidin-2-yl)piperazine.

Rationale and Field-Proven Insights
  • Choice of Base: An inorganic base like K₂CO₃ is often preferred for its ease of removal (filtration) and lower cost. An organic base like Et₃N can be used if complete homogeneity is required. The base is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent Selection: Polar aprotic solvents like ACN or DMF are excellent choices as they effectively solvate the intermediate complex. However, greener and more cost-effective solvents like ethanol or even water have been successfully used, particularly for large-scale synthesis.[6]

  • Control of Stoichiometry: Using a slight excess of the piperazine nucleophile ensures complete consumption of the more expensive 2-chloropyrimidine. However, a large excess should be avoided to simplify purification.

Data Presentation: Typical SNAr Reaction Parameters

The versatility of the SNAr reaction allows for a range of conditions, which can be optimized for specific substrates.

Starting PyrimidinePiperazine DerivativeBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrimidinePiperazineK₂CO₃Water60-65188[6]
2-ChloropyrimidineN-Boc-piperazine-----[7]
Ethyl 2-chloropyrimidine-5-carboxylateN-Boc-piperazine--High-High[4]
2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamideK-dithiocarbamateK₂CO₃AcetoneRT--[1]

Note: Dashes indicate that specific data was not provided in the cited abstract or summary.

Alternative Strategy: Buchwald-Hartwig Amination

For aryl halides that are less activated or when SNAr conditions lead to decomposition or low yields, the Buchwald-Hartwig amination is a powerful alternative.[8][9] This palladium-catalyzed cross-coupling reaction forms the C-N bond under milder conditions and exhibits broad functional group tolerance.[10][11]

Core Principle: The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Buchwald_Workflow Buchwald-Hartwig General Workflow sub Aryl Halide (e.g., 2-Bromopyrimidine) reac_mix Combine Reagents Under Inert Atmosphere (N₂/Ar) sub->reac_mix pip Piperazine Derivative pip->reac_mix cat Pd Catalyst (e.g., Pd₂(dba)₃) cat->reac_mix lig Phosphine Ligand (e.g., XPhos, BINAP) lig->reac_mix base Base (e.g., NaOtBu, Cs₂CO₃) base->reac_mix solv Anhydrous Solvent (e.g., Toluene, Dioxane) solv->reac_mix heat Heat Reaction Mixture (e.g., 80-110 °C) reac_mix->heat workup Aqueous Work-up & Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Final 2-(Pyrimidin-2-yl)piperazine Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

This method requires careful exclusion of air and moisture, and the catalysts and ligands can be expensive, making SNAr the first choice for activated pyrimidines whenever feasible.

Product Characterization

The identity and purity of the synthesized derivatives must be confirmed through standard analytical techniques. For the representative product, 1-(Pyrimidin-2-yl)piperazine , the following spectral data are expected:

  • ¹H NMR: The pyrimidine protons typically appear as a doublet around 8.3-8.4 ppm and a triplet around 6.5-6.7 ppm. The piperazine protons will appear as multiplets or triplets in the 2.5-4.0 ppm range.[1]

  • ¹³C NMR: Signals for the pyrimidine carbons will be in the aromatic region (>100 ppm), while the piperazine carbons will be in the aliphatic region (~45-55 ppm).

  • Mass Spectrometry (MS): The molecular ion peak (M+H)⁺ should correspond to the calculated molecular weight of the product (e.g., for C₈H₁₂N₄, MW = 164.21, expect m/z = 165.1).

  • Infrared (IR) Spectroscopy: Characteristic peaks for C=N and C=C stretching in the aromatic ring (1400-1600 cm⁻¹) and C-N stretching will be observed.[1]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive 2-halopyrimidine. 2. Insufficient temperature. 3. Decomposed reagents.1. Switch to a more reactive halide (I > Br > Cl) or consider Buchwald-Hartwig amination. 2. Increase reaction temperature or switch to a higher-boiling solvent (e.g., DMF). 3. Use fresh, high-purity starting materials.
Incomplete Reaction 1. Insufficient reaction time. 2. Base is not strong enough or has low solubility.1. Extend reaction time and continue monitoring by TLC. 2. Switch to a stronger or more soluble base (e.g., DBU, NaH).
Formation of Bis-arylated Byproduct 1. Unprotected piperazine was used. 2. Stoichiometry of piperazine to pyrimidine is too low.1. Use a mono-protected piperazine (e.g., N-Boc or N-Cbz). 2. Use a larger excess of piperazine (e.g., >5 equivalents) to favor mono-substitution statistically, though this complicates purification.

Conclusion

The synthesis of 2-(4-pyrimidin-2-yl)piperazine derivatives is a cornerstone of modern medicinal chemistry. The Nucleophilic Aromatic Substitution (SNAr) pathway offers a robust, scalable, and cost-effective method for accessing these scaffolds, particularly when starting from activated 2-halopyrimidines. For more challenging substrates, the Palladium-catalyzed Buchwald-Hartwig amination provides a powerful and versatile alternative. By understanding the mechanistic principles and optimizing the reaction parameters outlined in this guide, researchers can efficiently synthesize a wide array of these valuable compounds for the development of novel therapeutics.

References

  • Dal Piaz, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Yurttaş, L., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Siddesh, M.B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Siddesh, M.B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. Available at: [Link]

  • ResearchGate. Synthesis of piperazin-2-yl-pyrimidines. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]

  • Google Patents. (2015). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

Sources

Application Note & Protocol: A Multi-faceted Approach to Purity Assessment of Synthesized Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Development

Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral medications to anticancer drugs.[1][2][3] The biological activity and safety profile of these synthesized compounds are intrinsically linked to their purity. Even minute impurities, such as stereoisomers, regioisomers, residual solvents, or by-products from the synthesis, can drastically alter the pharmacological and toxicological properties of the active pharmaceutical ingredient (API). Therefore, rigorous and comprehensive purity assessment is a non-negotiable aspect of the drug development pipeline, ensuring the quality, safety, and efficacy of the final product.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the robust purity assessment of synthesized pyrimidines. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

An Orthogonal Approach to Purity Determination

A single analytical technique is often insufficient to provide a complete purity profile. An orthogonal approach, employing multiple techniques that rely on different physicochemical principles, is essential for a comprehensive evaluation. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatographic methods are central to purity assessment, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity determination of non-volatile and thermally labile compounds like many pyrimidine derivatives.[4][5] Reversed-phase HPLC (RP-HPLC) is particularly powerful for separating compounds based on their hydrophobicity.

Causality of Method Parameters:

  • Column Choice: C18 columns are the standard for RP-HPLC due to their broad applicability. The choice of particle size (e.g., 5 µm for standard analysis, sub-2 µm for UHPLC) impacts separation efficiency and analysis time.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The buffer's pH is critical as it can affect the ionization state of acidic or basic pyrimidine derivatives, thereby influencing their retention time.[4]

  • Detector: A UV-Vis detector is commonly employed, with the detection wavelength set to the λmax of the pyrimidine compound to ensure maximum sensitivity.[6][7] A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.

Protocol: Purity Determination of a Synthesized Pyrimidine by RP-HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. The gradient should be optimized to ensure separation of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitoring at the λmax of the target pyrimidine and collecting spectra from 200-400 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized pyrimidine in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area. Peak thresholding should be set appropriately to detect trace impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable pyrimidine derivatives or for the analysis of residual solvents, GC-MS is a powerful technique.[8][9][10] The gas chromatograph separates volatile compounds, and the mass spectrometer provides structural information for identification.[9]

Causality of Method Parameters:

  • Column Choice: A non-polar or medium-polarity column (e.g., DB-5ms) is often a good starting point for impurity profiling.

  • Injection Mode: Splitless injection is preferred for trace impurity analysis to maximize sensitivity.

  • Temperature Program: A temperature ramp is used to elute compounds with a wide range of boiling points. The initial temperature and ramp rate are optimized to achieve good separation.

Protocol: Residual Solvent Analysis in a Pyrimidine Sample by Headspace GC-MS

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

  • GC Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Sample Preparation: Accurately weigh approximately 100 mg of the pyrimidine sample into a headspace vial and seal.

  • Data Analysis: Identify and quantify residual solvents by comparing their mass spectra and retention times with those of known standards and spectral libraries.

Spectroscopic Techniques: Unveiling Structural Integrity

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized pyrimidine and for detecting impurities that may not be chromatographically separated.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H NMR, is a primary technique for structural elucidation and can also be used for quantitative purity assessment (qNMR).[14][15][16] The integral of a signal in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for the quantification of the main compound and any impurities with known structures.

Causality of Experimental Choices:

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is chosen. The solvent peak should not overlap with key analyte signals.

  • Internal Standard (for qNMR): A stable, non-reactive compound with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone) is added in a precisely known amount.

Protocol: Purity Assessment by ¹H qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized pyrimidine.

    • Accurately weigh a suitable amount of a certified internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the pyrimidine and a signal of the internal standard.

  • Calculation: The purity of the pyrimidine can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[17][18][19] While not typically a quantitative method for purity, it can quickly confirm the identity of the synthesized compound by comparing its spectrum to a reference.[19] It can also indicate the presence of impurities with distinct functional groups. For instance, the presence of a carbonyl stretch might indicate an unreacted starting material.[18]

Characteristic FTIR Bands for Pyrimidine Derivatives: [17][19]

  • C-H aromatic stretching: ~3100-3000 cm⁻¹

  • C=N and C=C ring stretching: ~1600-1450 cm⁻¹

  • Substituent-specific bands:

    • N-H stretching (amino groups): ~3400-3300 cm⁻¹[17]

    • C=O stretching (carbonyl groups): ~1700-1650 cm⁻¹[18]

Elemental and Thermal Analysis: Assessing Bulk Purity

Elemental Analysis (CHN Analysis)

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a compound.[20][21] The experimentally determined percentages are compared with the theoretical values for the proposed molecular formula.[22] A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and correct elemental composition.[23][24]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[25][26] It is particularly useful for determining the content of residual solvents and water in a sample.[25][27][28] A significant weight loss at temperatures below the decomposition point of the compound indicates the presence of volatile impurities.[25]

Chiral Purity: A Critical Consideration

For chiral pyrimidine derivatives, the enantiomeric purity is a critical quality attribute, as different enantiomers can have vastly different pharmacological and toxicological profiles.[29]

Chiral HPLC and Capillary Electrophoresis (CE)

Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating enantiomers. Capillary electrophoresis with a chiral selector (e.g., cyclodextrins) is another powerful technique for chiral separations.[30] The method should be validated to accurately quantify the undesired enantiomer, often to levels as low as 0.1%.[30]

Method Validation: Ensuring Trustworthiness

Every analytical method used for purity assessment must be validated to demonstrate its suitability for its intended purpose.[31][32] Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH).[33][34]

Key Validation Parameters: [35]

  • Specificity: The ability to assess the analyte in the presence of impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation and Visualization

Table 1: Comparison of Key Analytical Techniques for Pyrimidine Purity Assessment

TechniquePrincipleInformation ProvidedStrengthsLimitations
RP-HPLC Differential partitioning between a non-polar stationary phase and a polar mobile phaseQuantitative purity, impurity profileHigh resolution, widely applicable, robustNot suitable for volatile or thermally labile compounds
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysisIdentification and quantification of volatile impurities and residual solventsHigh sensitivity, provides structural informationLimited to volatile and thermally stable compounds
¹H qNMR Nuclear magnetic resonance of protonsStructural confirmation, absolute quantitative purityUniversal detection, no need for identical reference standardLower sensitivity than chromatographic methods
FTIR Infrared absorption by molecular vibrationsFunctional group identificationRapid, non-destructive, good for identity confirmationNot inherently quantitative for purity
Elemental Analysis Combustion of the sample to determine C, H, N contentElemental composition, confirmation of molecular formulaProvides fundamental information on bulk purityDoes not distinguish between isomers or other impurities with the same elemental composition
TGA Measurement of mass change versus temperatureContent of volatile impurities (water, solvents)Simple, accurate for volatilesDoes not identify the volatile components
Chiral HPLC/CE Enantioselective separationEnantiomeric purityEssential for chiral compoundsRequires specialized columns/selectors

Diagram 1: General Workflow for Purity Assessment of a Synthesized Pyrimidine

G cluster_0 Initial Synthesis & Work-up cluster_1 Preliminary Characterization cluster_2 Structural Confirmation & Identity cluster_3 Comprehensive Purity Analysis (Orthogonal Methods) cluster_4 Final Purity Statement Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC TLC for reaction monitoring & spot purity Purification->TLC MeltingPoint Melting Point Purification->MeltingPoint NMR NMR (¹H, ¹³C) for Structural Elucidation Purification->NMR MS Mass Spectrometry for Molecular Weight NMR->MS FTIR FTIR for Functional Group Confirmation MS->FTIR HPLC HPLC for Non-volatile Impurities FTIR->HPLC GCMS GC-MS for Volatile Impurities/Residual Solvents HPLC->GCMS Elemental Elemental Analysis for Elemental Composition GCMS->Elemental TGA TGA for Water/Solvent Content Elemental->TGA Chiral Chiral Separation (if applicable) TGA->Chiral FinalPurity Assign Final Purity Value Chiral->FinalPurity

Caption: A comprehensive workflow for the purity assessment of synthesized pyrimidines.

Diagram 2: HPLC Method Validation Workflow

G cluster_validation Validation Parameters (ICH Q2(R1)) MethodDev Method Development & Optimization Specificity Specificity Placebo, Impurity Spiking MethodDev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy % Recovery at 3 levels Linearity->Accuracy Precision Precision Repeatability & Intermediate Precision Accuracy->Precision LOD_LOQ LOD & LOQ S/N ratio or slope method Precision->LOD_LOQ Robustness Robustness Small variations in pH, temp, flow LOD_LOQ->Robustness SystemSuitability System Suitability Testing (SST) Robustness->SystemSuitability ValidatedMethod Validated Method for Routine Use SystemSuitability->ValidatedMethod

Caption: Workflow for HPLC method validation according to ICH guidelines.

Conclusion

The purity assessment of synthesized pyrimidines is a multi-dimensional task that requires a thoughtful, orthogonal approach. By combining the high-resolution separation of chromatographic techniques with the structural insights from spectroscopic methods and the bulk purity information from elemental and thermal analysis, a comprehensive and reliable purity profile can be established. Each analytical method must be rigorously validated to ensure the trustworthiness of the data. This comprehensive approach is fundamental to guaranteeing the quality, safety, and efficacy of pyrimidine-based therapeutics, ultimately safeguarding patient health.

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available from: [Link]

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available from: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. Available from: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available from: [Link]

  • FT-IR data of pyrimidine derivatives compounds - ResearchGate. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available from: [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed. Available from: [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. Available from: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available from: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. Available from: [Link]

  • Thermogravimetric Analysis - Improved Pharma. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available from: [Link]

  • Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - NIH. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography - ResearchGate. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. Available from: [Link]

  • GC/MS Identification of Impurities | Medistri SA. Available from: [Link]

  • Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy - PubMed. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. Available from: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. Available from: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. Available from: [Link]

  • “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF - ResearchGate. Available from: [Link]

  • Elemental analysis - Wikipedia. Available from: [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available from: [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-(4-Methylpiperazin-1-yl)pyrimidine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high purity for your research and development applications.

Introduction: Understanding the Molecule

2-(4-Methylpiperazin-1-yl)pyrimidine is a heterocyclic compound featuring two key basic moieties: the pyrimidine ring and the piperazine ring. The presence of multiple basic nitrogen atoms governs its chemical behavior and is the key to its successful purification. Understanding the potential impurities from its synthesis is the first step in designing an effective purification strategy. A common synthetic route involves the nucleophilic substitution of a 2-halopyrimidine with 1-methylpiperazine.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 2-(4-Methylpiperazin-1-yl)pyrimidine?

A1: The impurity profile of your crude product is intrinsically linked to the specifics of your synthetic route. However, based on common synthetic pathways, you should anticipate the following species:

  • Unreacted Starting Materials:

    • 1-Methylpiperazine: A highly basic and water-soluble amine.

    • 2-Halopyrimidine (e.g., 2-Chloropyrimidine): A neutral or very weakly basic electrophile.

  • Reaction Byproducts:

    • 1,4-Bis(pyrimidin-2-yl)piperazine: This "double-addition" product arises if piperazine (present as an impurity in 1-methylpiperazine or formed in situ) reacts with two equivalents of the 2-halopyrimidine. It has a significantly higher molecular weight and different polarity.[1]

    • Side-reaction products: Depending on reaction conditions, other minor impurities from reactions involving the pyrimidine ring can form.[3]

  • Process-Related Impurities:

    • Residual Solvents: Acetonitrile, DMF, DMSO, etc.

    • Inorganic Salts: From bases used in the reaction (e.g., K₂CO₃) or workup.

The following diagram illustrates a typical decision-making workflow for purifying your crude product based on an initial assessment.

G crude Crude Product (2-(4-Methylpiperazin-1-yl)pyrimidine) tlc_nmr Initial Purity Assessment (TLC, ¹H NMR) crude->tlc_nmr extraction Acid-Base Extraction tlc_nmr->extraction Significant non-basic or colored impurities chromatography Column Chromatography tlc_nmr->chromatography Multiple spots on TLC (similar polarity) recrystallization Recrystallization tlc_nmr->recrystallization Product is >90% pure with minor impurities final_qc Final Purity & Identity Check (HPLC, NMR, MS) extraction->final_qc chromatography->recrystallization To achieve highest purity recrystallization->final_qc product Pure Product (>99%) final_qc->product

Caption: General purification strategy workflow.

Q2: My crude product is a dark, oily residue. What is the most robust method for an initial cleanup?

A2: For a challenging crude mixture, an acid-base extraction is the most powerful initial purification step. This technique leverages the basicity of your target compound to separate it from non-basic (neutral) and acidic impurities.[4][5][6] The amine groups on your compound are readily protonated by an acid, forming a water-soluble salt.[7] Most colored byproducts and unreacted 2-halopyrimidine are not basic and will remain in the organic phase.

G cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Re-extraction a Crude product dissolved in Organic Solvent (e.g., Ethyl Acetate) b Add dilute aq. HCl (1M) a->b Mix in Separatory Funnel c Aqueous Layer (Contains protonated product as a salt) b->c Separate Layers d Organic Layer (Contains neutral impurities) b->d Separate Layers e Basify Aqueous Layer (e.g., with aq. NaOH to pH > 12) c->e f Pure product precipitates or forms an emulsion e->f g Extract with fresh Organic Solvent f->g h Pure Product in Organic Layer g->h

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. Your desired compound is now protonated and has moved into the aqueous (bottom, if using DCM; top, if using ethyl acetate) layer. Drain and collect the aqueous layer.

  • Back-Wash (Optional): Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the product. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base like 10M sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH > 12). Your product should precipitate or form an oily layer.[8]

  • Re-extraction: Extract the now-neutral product back into a fresh organic solvent (e.g., DCM, 3 portions).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q3: I am struggling to remove a byproduct with a similar polarity to my product. What should I do?

A3: When impurities have similar polarity, column chromatography is the method of choice.[9][10] For basic compounds like yours, standard silica gel can cause significant peak tailing due to strong, non-specific binding to acidic silanol groups on the silica surface.

The Causality: The lone pairs on the nitrogen atoms of your compound form hydrogen bonds with the acidic Si-OH groups of the stationary phase, slowing its elution in an unpredictable manner and causing broad, streaky bands.

The Solution: To achieve sharp peaks and good separation, you must add a basic modifier to your mobile phase (eluent).[10] This modifier competitively binds to the acidic sites on the silica, allowing your compound to elute symmetrically.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Dichloromethane / MethanolStart with a gradient from 100% DCM to 95:5 DCM/MeOH.
Basic Modifier Triethylamine (TEA) or NH₄OHAdd 0.5% to 1% (v/v) to the mobile phase.[10]
Detection TLC with UV lamp (254 nm)The pyrimidine ring is UV-active.

Detailed Protocol: Column Chromatography

  • Column Packing: Pack a glass column with a slurry of silica gel in your starting eluent (e.g., 100% DCM + 1% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase, collecting fractions. Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 5%).

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Guide

Problem 1: My compound won't crystallize. I just get an oil after purification.

Explanation: This is common for compounds that are not yet pure enough or for which you haven't found a suitable solvent system. Oiling out occurs when a compound comes out of solution at a temperature above its melting point.

Solutions:

  • Purity Check: Ensure the oil is not a mixture of impurities. Run a high-resolution ¹H NMR or HPLC. If impure, another purification step (e.g., chromatography) is needed.

  • Solvent Screening: The key is finding a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold. Try solvents like isopropanol, acetonitrile, or ethyl acetate.

  • Anti-Solvent Crystallization: Dissolve your oil in a minimal amount of a good solvent (e.g., DCM or Methanol). Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane or cold water) until persistent cloudiness appears. Warm slightly to redissolve, then allow to cool slowly. Diffusion crystallization, where you layer the anti-solvent on top or place the solution in a chamber with the anti-solvent, can also be effective.[11]

  • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod below the solvent line. This creates microscopic imperfections that can initiate crystal growth. If you have a pure solid sample, add a tiny "seed crystal."

Problem 2: How can I definitively assess the purity and confirm the identity of my final product?

Explanation: A combination of analytical techniques is required for full characterization and purity confirmation. No single method is sufficient.

Recommended Analytical Workflow:

  • ¹H NMR Spectroscopy: This confirms the chemical structure. The spectrum should show the correct chemical shifts, integration values for the number of protons, and splitting patterns. Key impurities like starting materials or solvents will have characteristic signals that should be absent in the final spectrum.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[12][13] A reversed-phase method is typically used for pyrimidine derivatives.[13] The result is given as a percentage of the main peak area relative to the total area of all peaks.

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound. Look for the [M+H]⁺ ion in the mass spectrum.

Typical Analytical Data for 2-(4-Methylpiperazin-1-yl)pyrimidine

Analysis MethodExpected Results
¹H NMR (CDCl₃, 400 MHz)δ ~8.3 (d, 2H, Pyrimidine-H), ~6.4 (t, 1H, Pyrimidine-H), ~3.8 (t, 4H, Piperazine-H), ~2.5 (t, 4H, Piperazine-H), ~2.3 (s, 3H, Methyl-H). Note: Shifts are approximate and can vary.[14]
HPLC (C18 column)A single major peak with >99% area.
LC-MS (ESI+) m/z = 193.15 [M+H]⁺ for C₁₀H₁₆N₄.

References

  • Awad, S. M. et al. (2017). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 65-73. Available at: [Link]

  • Chen, L. et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(4), 889-901. Available at: [Link]

  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

  • Ramadass, V. et al. (2022). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Molecules, 27(9), 2848. Available at: [Link]

  • Isaac, I. (2016). Response to "What is the best method for crystallization...". ResearchGate. Available at: [Link]

  • LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. Available at: [Link]

  • Benchekroun, M. et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Molecules, 26(16), 4968. Available at: [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Zhang, H. et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29337–29344. Available at: [Link]

  • Arkat USA, Inc. (2000). Bis-4-halophenyl-pyrimidines and -1,2,4,5-tetrazines. ARKIVOC, 2000(i), 37-42. Available at: [Link]

  • Turesky, R. J. et al. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 12(10), 1847-53. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Shishkina, S. V. et al. (2018). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Journal of Pharmaceutical and Biomedical Analysis, 158, 324-336. Available at: [Link]

  • Li, Y. et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(11), 3350. Available at: [Link]

  • Thriveni, K. S. et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. Available at: [Link]

  • Yurttaş, L. et al. (2015). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 949-955. Available at: [Link]

  • Reddy, M. V. R. et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-99. Available at: [Link]

  • Appenroth, D. et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4983. Available at: [Link]

  • Aswinanand, B. et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]

  • ResearchGate. (2015). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Available at: [Link]

  • Al-Ghorbani, M. et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds, 1-22. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Available at: [Link]

  • Professor Dave Explains. (2020, March 21). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

A Guide to Cross-Reactivity Profiling: Evaluating the Kinase Selectivity of the 2-(4-Methylpiperazin-1-yl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Peril of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in oncology and inflammation, certain chemical structures emerge as "privileged scaffolds"—frameworks that demonstrate a recurring ability to bind to specific families of biological targets. The 2-(4-methylpiperazin-1-yl)pyrimidine core is one such scaffold. Its presence in a multitude of investigational compounds targeting protein kinases is a testament to its utility in engaging the highly conserved ATP-binding pocket.[1][2] Derivatives of this core have been synthesized to target a range of kinases, including Aurora kinases, Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 4 (CDK4), highlighting its versatility.[2][3][4]

However, this versatility comes with an inherent challenge: the risk of cross-reactivity. An inhibitor designed for a specific kinase may bind to dozens of other kinases, leading to unforeseen off-target effects that can range from therapeutic polypharmacology to unacceptable toxicity.[5] Therefore, a rigorous and early assessment of a compound's selectivity profile across the human kinome is not just a regulatory hurdle but a fundamental component of strategic drug development.[6]

This guide provides a comprehensive framework for profiling the cross-reactivity of a hypothetical, yet representative, inhibitor from this class, which we will call "PyrPip-M1" . For the purpose of this guide, we will posit that PyrPip-M1 has been designed as a potent inhibitor of Aurora Kinase A , a key regulator of mitosis and a validated oncology target.[7] We will compare its performance against established benchmarks and outline the experimental methodologies required to generate a robust selectivity profile.

The Strategic Imperative: Designing a Cross-Reactivity Screening Campaign

The goal of a cross-reactivity study is to move from a single data point (potency against the primary target) to a comprehensive understanding of a compound's interaction with the broader kinome. Our experimental design is therefore built on a tiered approach, moving from broad, biochemical screening to more focused, cell-based validation.

Causality Behind Experimental Choices:

  • Primary Target Confirmation: First, we must rigorously confirm the potency of PyrPip-M1 against our intended target, Aurora Kinase A.

  • Broad Kinome Screen: We then screen PyrPip-M1 against a large, representative panel of kinases. The choice of this panel is critical. It should encompass all major branches of the human kinase family tree to identify potential off-targets, even those that are structurally distant from Aurora A. This is essential because inhibitor binding is not solely dictated by sequence homology in the ATP pocket.[8]

  • Benchmark Comparators: To contextualize our data, we must include benchmark compounds. For this study, we select:

    • Alisertib (MLN8237): A well-characterized, potent, and selective Aurora Kinase A inhibitor currently in clinical development. This serves as our "gold standard" for selectivity.

    • Staurosporine: A notoriously non-selective kinase inhibitor. This acts as a positive control for broad-spectrum kinase inhibition and helps validate the assay's dynamic range.

The overall workflow for this profiling campaign is depicted below.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation & Selectivity Analysis A Compound Synthesis & QC (PyrPip-M1, Alisertib, Staurosporine) B Primary Target Assay (Aurora Kinase A Potency) A->B C Broad Kinome Panel Screen (e.g., 400+ Kinases @ 1µM) B->C Proceed if potent D IC50 Determination for Hits (Dose-Response Curves) C->D Identify significant off-targets E Cellular Target Engagement Assay (e.g., CETSA on Primary Target & Key Off-Targets) D->E Validate top hits in a cellular context F Data Analysis & Visualization (Calculate Selectivity Score, Generate Kinome Map) E->F G Downstream Functional Assays (Phenotypic effects in relevant cell lines) F->G Guide further studies

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Data Presentation & Comparative Analysis

Following the biochemical screening phase (Phase 1), dose-response curves are generated for the primary target and any significant off-targets identified in the broad panel screen. The resulting IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are summarized below.

Table 1: Comparative Biochemical Potency (IC50, nM)

Kinase TargetFamilyPyrPip-M1 (Hypothetical)Alisertib (Reference)Staurosporine (Reference)
Aurora A Ser/Thr 15 12 6
Aurora BSer/Thr1502608
GSK-3βSer/Thr85>10,00025
CDK2Ser/Thr1,200>10,0003
VEGFR2Tyr>10,0008,50015
ABL1Tyr5,500>10,00020
PLK1Ser/Thr9801,5001

Data for Alisertib and Staurosporine are representative values from literature. Data for PyrPip-M1 is hypothetical for illustrative purposes.

Interpretation of Results:

  • On-Target Potency: PyrPip-M1 demonstrates high potency against its intended target, Aurora Kinase A, comparable to the selective inhibitor Alisertib.

  • Family-Specific Cross-Reactivity: PyrPip-M1 shows a 10-fold lower potency against the closely related Aurora Kinase B. This is a common feature of many Aurora inhibitors and an important parameter to characterize.

  • Off-Target Liability: A significant finding is the potent inhibition of GSK-3β by PyrPip-M1. This off-target activity is not observed with the reference compound Alisertib. This finding is chemically plausible, as pyrimidine-piperazine scaffolds have been explicitly designed to target GSK-3β.[2][9] This interaction could have significant biological consequences and must be investigated further.

  • Selectivity Profile: Compared to Staurosporine, which inhibits nearly all tested kinases with high potency, PyrPip-M1 is highly selective. However, its selectivity is inferior to Alisertib due to the potent GSK-3β activity.

To quantify selectivity, a simple Selectivity Score (S-Score) can be calculated. A common method is S(10), which is the number of kinases inhibited by less than 90% at a 1 µM concentration, divided by the total number of kinases tested. A higher score indicates greater selectivity.

Validating Engagement in a Cellular Context

Biochemical assays are performed in idealized, cell-free systems. It is crucial to confirm that the inhibitor engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It leverages the principle that a ligand-bound protein is stabilized against thermal denaturation.

The pathway diagram below illustrates the central role of Aurora Kinase A in mitosis, providing context for why cellular target engagement is critical to achieving the desired anti-proliferative effect.

G Prophase Prophase Centrosome Centrosome Separation Spindle Bipolar Spindle Assembly Centrosome->Spindle Cytokinesis Successful Cytokinesis Spindle->Cytokinesis AuroraA Aurora Kinase A AuroraA->Centrosome PLK1 PLK1 AuroraA->PLK1 phosphorylates & activates PLK1->Centrosome G2_M G2/M Transition Mitosis Mitotic Entry G2_M->Mitosis Mitosis->AuroraA activates PyrPip_M1 PyrPip-M1 PyrPip_M1->AuroraA inhibits

Caption: Simplified Aurora A signaling pathway during mitosis.

By performing CETSA, we can generate a thermal shift curve. A significant shift in the melting temperature (Tm) of Aurora A in the presence of PyrPip-M1 would provide strong evidence of target engagement in cells. This experiment should also be performed for the identified off-target, GSK-3β, to confirm its engagement as well.

Experimental Protocols

Protocol 1: In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive displacement assay to determine inhibitor potency (IC50).

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-tagged kinase results in a high FRET (Förster Resonance Energy Transfer) signal. Unlabeled inhibitors compete with the tracer, disrupting FRET and causing a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Eu-Antibody mixture in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X Tracer solution in kinase buffer.

    • Prepare a serial dilution of PyrPip-M1 and control compounds (Alisertib, Staurosporine) in DMSO, then dilute into kinase buffer to create a 4X compound solution.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the 4X compound solution to the appropriate wells.

    • Add 2.5 µL of DMSO/buffer to "no inhibitor" control wells.

    • Add 2.5 µL of 4X Tracer to "no kinase" control wells.

  • Reaction Initiation:

    • Add 2.5 µL of the 4X Kinase/Eu-Antibody mixture to all wells except the "no kinase" controls.

    • Add 2.5 µL of the 4X Tracer solution to all wells.

    • The final volume should be 10 µL.

  • Incubation:

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min).

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Excitation: 340 nm. Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: This protocol includes controls for no inhibitor (maximum FRET signal) and no kinase (background signal), ensuring the observed signal change is due to specific inhibitor-tracer competition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Principle: This method assesses target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., MDA-MB-231) to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or PyrPip-M1 at a desired concentration (e.g., 1 µM) for 1-2 hours in culture medium.

  • Cell Harvesting and Lysis:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

  • Heat Challenge:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Protein:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Protein Quantification and Analysis:

    • Denature the supernatant samples by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using a specific primary antibody against the target protein (e.g., anti-Aurora A or anti-GSK-3β).

    • Use a loading control (e.g., anti-GAPDH) to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • For each treatment condition (vehicle vs. PyrPip-M1), plot the percentage of soluble protein remaining relative to the non-heated control against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A significant ΔTm between the vehicle and drug-treated samples indicates target engagement.

Conclusion and Future Directions

The cross-reactivity profiling of 2-(4-methylpiperazin-1-yl)pyrimidine-based inhibitors is a critical exercise in modern drug development. Our hypothetical compound, PyrPip-M1, illustrates a common scenario: high potency against the primary target (Aurora A) but with a significant and chemically plausible off-target liability (GSK-3β).

This guide demonstrates that a systematic approach, combining broad biochemical screening with cellular target validation, is essential for building a comprehensive and reliable selectivity profile. The identification of the GSK-3β interaction does not necessarily terminate the development of PyrPip-M1; rather, it informs the next steps. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Can the molecule be modified to reduce GSK-3β affinity while retaining Aurora A potency?

  • Functional Consequences: What are the cellular consequences of dual Aurora A/GSK-3β inhibition? This could be a desirable polypharmacology or a source of toxicity.

  • Phenotypic Screening: Do the observed off-target effects translate to specific cellular phenotypes that can be leveraged or must be avoided?

By embracing a rigorous, evidence-based approach to cross-reactivity profiling, researchers can make more informed decisions, mitigate risks, and ultimately accelerate the development of safer and more effective medicines.

References

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. MDPI.[Link]

  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. ResearchGate.[Link]

  • Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. PMC.[Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI.[Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.[Link]

  • Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. PubMed Central.[Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. PubMed.[Link]

  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. PubMed.[Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed.[Link]

  • Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed.[Link]

  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). PubMed.[Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.[Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.[Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Pyrimidine Compounds Against Osimertinib and Erlotinib

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals dedicated to advancing oncology, the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors is in a constant state of evolution. The clinical success of molecules like Erlotinib and, more significantly, the third-generation inhibitor Osimertinib, has set a high bar for any new therapeutic contender. This guide provides a comprehensive framework for the preclinical benchmarking of new pyrimidine-based EGFR inhibitors, offering a blend of strategic rationale and detailed experimental protocols to ensure a rigorous and insightful evaluation against the established standards of Erlotinib and Osimertinib.

Understanding the Competitive Landscape: Erlotinib and Osimertinib

A thorough benchmarking strategy begins with a deep understanding of the comparators. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), and Osimertinib, a third-generation TKI, represent two different eras in the fight against EGFR-mutated non-small cell lung cancer (NSCLC).

Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase. It competes with adenosine triphosphate (ATP) at the active site of the kinase domain, effectively shutting down the signaling pathways that drive tumor cell proliferation. Its efficacy is primarily in patients with activating EGFR mutations, such as exon 19 deletions and the L858R mutation. However, its clinical utility is often curtailed by the emergence of resistance, most commonly through the acquisition of a secondary mutation in the EGFR gene, T790M.

Osimertinib , on the other hand, was specifically designed to overcome this resistance mechanism. It is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. This covalent modification allows it to maintain activity against the T790M mutant EGFR. Furthermore, Osimertinib exhibits greater selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable side-effect profile compared to earlier generation TKIs. Clinical trials have demonstrated the superiority of Osimertinib over first-generation TKIs like Erlotinib in terms of both progression-free and overall survival in patients with EGFR-mutated NSCLC.

The emergence of resistance to Osimertinib, often through mutations at the C797S residue, has spurred the development of fourth-generation EGFR inhibitors. Therefore, a robust benchmarking platform for new pyrimidine compounds must not only assess their performance against the common activating mutations and the T790M resistance mutation but also anticipate their potential to address these next-generation resistance mechanisms.

The EGFR Signaling Pathway: A Visual Guide

To appreciate the mechanism of action of these inhibitors, it's essential to visualize the EGFR signaling pathway and the points of intervention.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Autophosphorylation STAT3 STAT3 EGFR->STAT3 EGF EGF Ligand EGF->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Figure 1: Simplified EGFR signaling pathway.

This diagram illustrates how the binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a cascade of intracellular signaling events that ultimately promote cancer cell proliferation, survival, and angiogenesis. EGFR TKIs like Erlotinib and Osimertinib act by blocking the autophosphorylation of EGFR, thereby inhibiting these downstream pathways.

A Multi-tiered Approach to Preclinical Benchmarking

A comprehensive evaluation of a new pyrimidine compound requires a multi-tiered approach, progressing from in vitro biochemical and cellular assays to in vivo animal models. This staged approach allows for early and cost-effective decision-making, ensuring that only the most promising candidates advance to more complex and resource-intensive studies.

Benchmarking_Workflow Tier1 Tier 1: In Vitro Biochemical Assays Tier2 Tier 2: In Vitro Cellular Assays Tier1->Tier2 Promising Candidates Assay1 EGFR Kinase Inhibition Assay (Wild-Type & Mutant) Tier1->Assay1 Tier3 Tier 3: In Vivo Efficacy Models Tier2->Tier3 Lead Candidates Assay2 Cell Proliferation/Viability Assays (EGFR-mutant cell lines) Tier2->Assay2 Assay3 Western Blot Analysis of Downstream Signaling Tier2->Assay3 Assay4 Apoptosis Assays Tier2->Assay4 Model1 Cell Line-Derived Xenograft (CDX) Models Tier3->Model1 Model2 Patient-Derived Xenograft (PDX) Models Tier3->Model2

Figure 2: Multi-tiered preclinical benchmarking workflow.

Tier 1: In Vitro Biochemical Assays

The initial step is to determine the direct inhibitory activity of the new pyrimidine compound against the EGFR kinase. This is typically achieved through a cell-free enzymatic assay.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. It is crucial to test against a panel of EGFR variants, including wild-type, activating mutations (e.g., L858R, exon 19 deletion), and resistance mutations (e.g., T790M, C797S).

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human EGFR (wild-type and mutant variants)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compounds (new pyrimidine compound, Osimertinib, Erlotinib)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds, Osimertinib, and Erlotinib in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound dilution

    • 2 µL of EGFR enzyme

    • 2 µL of substrate/ATP mixture

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin needed for the luminescent reaction.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound against each EGFR variant.

Tier 2: In Vitro Cellular Assays

Once the biochemical potency of the new compound is established, the next step is to assess its activity in a more biologically relevant context using cancer cell lines.

These assays determine the effect of the compound on the growth and viability of cancer cells harboring specific EGFR mutations.

Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • EGFR-mutant NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)

  • Cell culture medium and supplements

  • Test compounds (new pyrimidine compound, Osimertinib, Erlotinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the EGFR-mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds, Osimertinib, and Erlotinib for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.

Materials:

  • EGFR-mutant NSCLC cell lines

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Reagent (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Reagent Addition: Add CellTiter-Glo® Reagent directly to the cell culture wells.

  • Incubation: Incubate for a short period (typically 10-15 minutes) to lyse the cells and stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence.

  • Data Analysis: Calculate the IC50 values.

To confirm that the observed anti-proliferative effects are due to the inhibition of the EGFR signaling pathway, western blotting can be used to assess the phosphorylation status of key downstream proteins.

Protocol: Western Blotting

Materials:

  • EGFR-mutant cell lines

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat the cells with the test compounds for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of EGFR, AKT, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins in treated cells to untreated controls.

To determine if the new compound induces programmed cell death, apoptosis assays can be performed.

Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • EGFR-mutant cell lines

  • Test compounds

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as in the proliferation assays.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Read the luminescence.

  • Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Tier 3: In Vivo Efficacy Models

The most promising compounds from in vitro testing should be evaluated in animal models to assess their in vivo efficacy and tolerability.

CDX models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice. These models are well-established and relatively cost-effective for initial in vivo efficacy studies.

Protocol: CDX Model Efficacy Study

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975)

  • Test compound, Osimertinib, Erlotinib formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, new pyrimidine compound, Osimertinib, Erlotinib).

  • Dosing: Administer the compounds according to a predetermined schedule and route (e.g., oral gavage daily).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowed size.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups.

PDX models involve the implantation of tumor fragments from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.

Protocol: PDX Model Efficacy Study

The protocol for a PDX study is similar to that of a CDX study, with the primary difference being the source of the tumor tissue. It is crucial to use PDX models that harbor the relevant EGFR mutations.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Inhibitory Activity of New Pyrimidine Compound vs. Comparators

CompoundEGFR WT IC50 (nM)EGFR L858R IC50 (nM)EGFR ex19del IC50 (nM)EGFR T790M IC50 (nM)EGFR C797S IC50 (nM)
New Pyrimidine Cpd
Osimertinib
Erlotinib

Table 2: In Vitro Anti-proliferative Activity in EGFR-Mutant Cell Lines

CompoundPC-9 (ex19del) IC50 (nM)H1975 (L858R/T790M) IC50 (nM)
New Pyrimidine Cpd
Osimertinib
Erlotinib

Table 3: In Vivo Efficacy in a CDX Model (e.g., H1975)

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control -0
New Pyrimidine Cpd X mg/kg
Osimertinib Y mg/kg
Erlotinib Z mg/kg

A successful new pyrimidine compound should ideally demonstrate:

  • Potent inhibition of activating and resistance-conferring EGFR mutations.

  • A significant selectivity window against wild-type EGFR.

  • Robust anti-proliferative activity in EGFR-mutant cell lines, including those resistant to first- and third-generation inhibitors.

  • Clear evidence of target engagement through the inhibition of downstream signaling pathways.

  • Significant tumor growth inhibition in in vivo models at well-tolerated doses.

Conclusion: Charting a Path to Clinical Success

Benchmarking a new pyrimidine compound against established EGFR inhibitors like Erlotinib and Osimertinib is a critical step in the drug discovery and development process. By employing a systematic and multi-tiered approach that combines robust in vitro and in vivo assays, researchers can generate the high-quality, comparative data necessary to make informed decisions about the clinical potential of their novel therapeutic candidates. This rigorous preclinical evaluation is not just about demonstrating superiority; it is about understanding the unique attributes of a new compound and identifying the patient populations most likely to benefit, ultimately paving the way for the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to Validating Target Engagement of 2-(4-Methylpiperazin-1-yl)pyrimidine in Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the cellular target engagement of molecules centered around the versatile 2-(4-methylpiperazin-1-yl)pyrimidine scaffold. This chemical moiety is a privileged structure found in a multitude of small molecules targeting diverse protein classes, from kinases to G-protein coupled receptors (GPCRs). Consequently, a robust and rational approach to confirming target binding is paramount.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and comparative workflow, empowering you to make informed decisions about the most appropriate target engagement validation strategy for your specific research context. We will delve into the causality behind experimental choices, ensure that each described protocol is a self-validating system, and ground all claims in authoritative scientific literature.

The Criticality of Cellular Target Engagement

Biochemical assays, while essential for determining a compound's potency, do not fully recapitulate the intricate environment of a cell. Factors such as cell permeability, efflux pumps, off-target binding, and the presence of endogenous ligands and cofactors can significantly impact a compound's ability to engage its intended target.[1] Therefore, direct measurement of target engagement in a cellular context is a critical step to bridge the gap between in vitro potency and cellular or physiological outcomes.[2]

A Comparative Overview of Key Methodologies

Here, we compare three principal methodologies for assessing the cellular target engagement of 2-(4-methylpiperazin-1-yl)pyrimidine: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement assays, and downstream functional assays. Each approach offers distinct advantages and is suited to different stages of the drug discovery pipeline.

Methodology Principle Advantages Disadvantages Typical Throughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[3]Label-free; applicable to endogenous proteins; reflects intracellular target binding.[1]Requires a specific antibody for detection; may not be suitable for all proteins; lower throughput.Low to Medium
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4]High-throughput; quantitative measurement of affinity and occupancy in live cells; real-time kinetics.[4]Requires genetic modification of the target protein and a specific fluorescent tracer.High
Downstream Functional Assays Measures the biological consequence of target engagement (e.g., inhibition of phosphorylation, modulation of second messengers).Directly links target engagement to a functional cellular response.Indirect measure of target binding; can be influenced by off-target effects.Variable (Low to High)

In-Depth Experimental Guides

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Validation

CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment.[1] The underlying principle is that ligand binding confers thermal stability to the target protein, making it more resistant to heat-induced denaturation.[3]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection start Plate Cells treat Treat with 2-(4-methylpiperazin-1-yl)pyrimidine or Vehicle start->treat heat Heat Cells at a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge sds_page SDS-PAGE centrifuge->sds_page western_blot Western Blot with Target-Specific Antibody sds_page->western_blot quantify Quantify Soluble Protein western_blot->quantify

Caption: CETSA experimental workflow from cell treatment to protein quantification.

This protocol is designed to determine the cellular potency (EC50) of 2-(4-methylpiperazin-1-yl)pyrimidine for its target.

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.

  • Compound Treatment: Treat cells with a serial dilution of 2-(4-methylpiperazin-1-yl)pyrimidine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. Include a known active compound as a positive control and an inactive structural analog as a negative control.

  • Heat Shock: Transfer the plate to a thermal cycler and heat the cells at a single, optimized temperature (Topt) for 3 minutes. Topt is the temperature at which approximately 50% of the target protein denatures in the absence of the ligand, determined from a preliminary melting curve experiment.

  • Cell Lysis: Immediately after heat shock, lyse the cells by adding a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble target protein in each sample by Western blotting using a validated, high-specificity antibody against the target protein. Quantify the band intensities using densitometry.

  • Data Analysis: Plot the normalized amount of soluble target protein against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

A successful CETSA experiment will show a dose-dependent increase in the amount of soluble target protein at Topt in the presence of 2-(4-methylpiperazin-1-yl)pyrimidine, indicating target stabilization.

Parameter Vehicle Control 2-(4-methylpiperazin-1-yl)pyrimidine (10 µM) Positive Control (Known Binder) Negative Control (Inactive Analog)
% Soluble Protein at Topt 50%85%90%52%
Thermal Shift (ΔTm) N/A+4.2 °C+5.0 °C+0.3 °C
Cellular EC50 N/A500 nM100 nM> 50 µM

Note: The above data are representative examples.

NanoBRET™ Target Engagement: A High-Throughput Approach for Live-Cell Analysis

The NanoBRET™ Target Engagement assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[4] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[4] Unlabeled compounds that bind to the target will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_detection Detection transfect Transfect Cells with NanoLuc-Target Fusion Vector plate Plate Transfected Cells transfect->plate add_tracer Add Fluorescent Tracer plate->add_tracer add_compound Add 2-(4-methylpiperazin-1-yl)pyrimidine or Controls add_tracer->add_compound add_substrate Add NanoLuc Substrate add_compound->add_substrate read_bret Read BRET Signal add_substrate->read_bret

Caption: NanoBRET™ Target Engagement experimental workflow.

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, opaque multi-well plate and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare a serial dilution of 2-(4-methylpiperazin-1-yl)pyrimidine. Add the compound dilutions, along with a fixed concentration of the fluorescent tracer, to the cells. Include wells with tracer only (positive control for BRET) and cells only (background).

  • Incubation: Incubate the plate at 37°C for a period sufficient to reach binding equilibrium (typically 1-2 hours).

  • Signal Detection: Add the NanoLuc® substrate to all wells and immediately measure the luminescence at two wavelengths: one corresponding to the NanoLuc® emission and the other to the tracer emission, using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each well. Normalize the data to the controls and plot the BRET ratio against the logarithm of the compound concentration. Fit the data to a competitive binding curve to determine the IC50 value.[5]

A successful NanoBRET™ experiment will show a dose-dependent decrease in the BRET ratio as 2-(4-methylpiperazin-1-yl)pyrimidine displaces the fluorescent tracer from the NanoLuc®-tagged target protein.

Parameter 2-(4-methylpiperazin-1-yl)pyrimidine Positive Control (Known Binder) Negative Control (Inactive Analog)
NanoBRET™ IC50 750 nM150 nM> 100 µM
Maximum BRET Inhibition 95%98%< 5%

Note: The above data are representative examples.[4]

Downstream Functional Assays: Linking Target Engagement to Cellular Response

Validating target engagement can also be achieved by measuring the functional consequences of compound binding. The specific assay will depend on the target class of 2-(4-methylpiperazin-1-yl)pyrimidine.

If 2-(4-methylpiperazin-1-yl)pyrimidine targets a kinase such as a Janus kinase (JAK), a relevant functional assay would be to measure the phosphorylation of a downstream substrate, like STAT.

Signaling Pathway: JAK-STAT

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation jak->receptor 3. Receptor Phosphorylation stat_inactive STAT (inactive) jak->stat_inactive 5. STAT Phosphorylation cytokine Cytokine cytokine->receptor 1. Ligand Binding stat_inactive->receptor 4. STAT Recruitment stat_active p-STAT (active dimer) stat_inactive->stat_active 6. Dimerization nucleus Nucleus stat_active->nucleus 7. Nuclear Translocation gene_transcription Gene Transcription nucleus->gene_transcription 8. DNA Binding compound 2-(4-Methylpiperazin-1-yl)pyrimidine compound->jak Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

A Western blot-based assay can be used to measure the levels of phosphorylated STAT (p-STAT) in cells treated with a cytokine (to activate the pathway) and varying concentrations of the 2-(4-methylpiperazin-1-yl)pyrimidine compound. A dose-dependent decrease in p-STAT levels would indicate functional engagement and inhibition of the target kinase.

If the target is a Gs-coupled GPCR like GPR119, a functional assay could measure the downstream production of cyclic AMP (cAMP).[6][7]

GRP119_Pathway cluster_membrane Cell Membrane gpr119 GPR119 g_protein Gs Protein gpr119->g_protein 2. Gs Activation ac Adenylyl Cyclase g_protein->ac 3. AC Activation camp cAMP ac->camp 4. ATP to cAMP Conversion ligand 2-(4-Methylpiperazin-1-yl)pyrimidine (Agonist) ligand->gpr119 1. Agonist Binding atp ATP pka Protein Kinase A camp->pka 5. PKA Activation cellular_response Cellular Response (e.g., Insulin Secretion) pka->cellular_response 6. Downstream Signaling

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Methylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Methylpiperazin-1-yl)pyrimidine, a heterocyclic compound frequently utilized as a building block in medicinal chemistry. Our focus is not just on the "how," but the "why," ensuring that researchers understand the rationale behind these essential procedures.

Hazard Identification: Understanding the Risk Profile

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 2-(4-Methylpiperazin-1-yl)pyrimidine and its close analogs are classified based on their potential health and environmental effects. The primary hazards are summarized in the table below, based on typical Safety Data Sheet (SDS) information.

Hazard ClassificationGHS PictogramDescriptionRationale & Implication for Disposal
Acute Toxicity, Oral Harmful if swallowed.[1]Accidental ingestion can lead to adverse health effects. This necessitates careful handling to prevent cross-contamination of surfaces and requires that all waste be clearly labeled as toxic.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2]Direct contact can cause immediate and severe tissue damage. This dictates the mandatory use of robust Personal Protective Equipment (PPE) and means that all contaminated materials (gloves, wipes, etc.) must be disposed of as hazardous waste.
Serious Eye Damage Causes serious eye damage.[1][2]The risk of irreversible eye damage, including blindness, is significant.[2] This underscores the critical importance of eye and face protection. Any equipment that comes into contact with the compound must be thoroughly decontaminated or disposed of properly.
Respiratory Irritation May cause respiratory irritation.[1][2]Inhalation of dust or aerosols can irritate the respiratory tract.[2][3] Handling and weighing should be performed in a well-ventilated area or a chemical fume hood to minimize airborne exposure.

Causality: The hazards associated with this class of compounds stem from their chemical structure. The piperazine and pyrimidine rings are common pharmacophores, designed to interact with biological systems.[4][5] This inherent reactivity is the basis for their utility in research but also the source of their potential to cause harm to human health and the environment if not managed correctly.

Pre-Disposal: Spill Management and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling. In the event of a spill, immediate and correct action is crucial. The following workflow outlines the decision-making process for spill response.

Caption: Decision workflow for managing spills of 2-(4-Methylpiperazin-1-yl)pyrimidine.

Essential PPE: The principle of "As Low As Reasonably Achievable" (ALARA) for exposure dictates a stringent PPE protocol.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves before use and remove them using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.

  • Eye/Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the severe eye damage risk, a combination of safety goggles and a face shield is strongly recommended, especially when handling larger quantities or dealing with spills.[2]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be worn.[6]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood.[7] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Step-by-Step Waste Collection and Disposal Protocol

The U.S. Environmental Protection Agency (EPA) operates under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[8][9] As the generator of the waste, you are the first and most critical link in this chain.[8]

Step 1: Waste Characterization and Segregation

  • Determination: Based on its properties (corrosivity, toxicity), 2-(4-Methylpiperazin-1-yl)pyrimidine waste must be classified as hazardous waste.[10]

  • Segregation: It is crucial to segregate this waste from non-hazardous materials and other incompatible chemical waste streams. Mixing with incompatible substances can lead to dangerous reactions. Keep it in a dedicated, clearly labeled container.

Step 2: Containerization

  • Primary Container: Collect all waste—including neat compound, contaminated consumables (pipette tips, wipes, gloves), and spill cleanup materials—in a robust, leak-proof container with a secure screw-top lid. The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "2-(4-Methylpiperazin-1-yl)pyrimidine," and a clear description of the contents (e.g., "Solid waste with trace contamination," "Spill cleanup debris"). Note the accumulation start date.

Step 3: On-site Accumulation

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's and local regulations.

  • The storage area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.[6]

Step 4: Final Disposal

  • NEVER dispose of 2-(4-Methylpiperazin-1-yl)pyrimidine down the drain or in the regular trash. This is illegal and poses a significant threat to aquatic ecosystems and wastewater treatment processes.

  • The only acceptable method of disposal is through a licensed hazardous waste disposal company.[2][10][11] These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[9]

  • Typically, the disposal method for this type of organic compound is high-temperature incineration in a permitted hazardous waste incinerator.[8] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Caption: The "cradle-to-grave" disposal workflow for hazardous chemical waste.

Decontamination of Equipment and Work Surfaces

After handling or in case of contamination, all non-disposable equipment (glassware, spatulas) and work surfaces must be thoroughly decontaminated.

  • Initial Rinse: Carefully rinse surfaces and equipment with a suitable organic solvent in which the compound is soluble (e.g., methanol or ethanol). Collect this rinse solvent as hazardous waste in a separate, clearly labeled container for liquid hazardous waste.

  • Wash: Wash with soap and water.

  • Final Rinse: Rinse with deionized water.

By adhering to these detailed procedures, you not only ensure your personal safety but also uphold the integrity of your research and protect the environment. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of a responsible and trustworthy scientific professional.

References

  • Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Proper Handling of Hazardous Waste Guide Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Best Practices for Hazardous Waste Disposal Source: AEG Environmental URL: [Link]

  • Title: What Regulations Govern Hazardous Waste Management? Source: Chemistry For Everyone URL: [Link] (Note: A representative URL, as the original may not be stable)

  • Title: Discovery of a Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Source: PubMed, Journal of Medicinal Chemistry URL: [Link]

  • Title: Safety and efficacy of pyrazine derivatives...when used as flavourings for all animal species Source: National Institutes of Health (NIH) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.